Src Inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQYARMJQBHKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)C(=N2)C(=O)NC4=CC(=C(C=C4)NC(=O)C5=C6C=CC(=CN6N=C5)OC)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClFN8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Src Inhibitor 3 (Compound 7d): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Src Inhibitor 3 (Compound 7d), a potent small molecule inhibitor of Src family kinases. This document details the scientific rationale behind its development, provides in-depth experimental protocols, and presents key biological data in a clear, structured format.
Introduction: The Role of Src Kinase in Disease
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention. Inhibitors of Src kinase have shown promise in oncology by blocking the downstream signaling pathways that contribute to tumor growth and metastasis.
Discovery of a Novel 4-Anilino-3-quinolinecarbonitrile Scaffold
Compound 7d belongs to a class of 4-anilino-3-quinolinecarbonitrile derivatives, which have been identified as potent inhibitors of Src kinase. The discovery process involved the synthesis and screening of a library of related compounds to identify the optimal substitutions for potent and selective inhibition. Through structure-activity relationship (SAR) studies, it was determined that derivatives bearing a C-6 methoxy group and a 2,4-dichloro-5-methoxyaniline moiety at the C-4 position exhibited superior inhibitory activity against both the Src enzyme and Src-dependent cellular processes.[1] The introduction of an ethenyl group at the C-7 position was achieved through palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, or Sonogashira reactions.[1]
Synthesis of this compound (Compound 7d)
The synthesis of Compound 7d, identified as 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile , is a multi-step process. A key step involves a palladium-catalyzed Heck coupling reaction to introduce the ethenyl group at the 7-position of the quinoline core.
Experimental Protocol: Synthesis of Compound 7d
Materials:
-
7-bromo-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile
-
Tributyl(vinyl)tin
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 7-bromo-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile (1 equivalent) in anhydrous DMF, add tributyl(vinyl)tin (1.2 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile (Compound 7d).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Data Presentation
The biological activity of Compound 7d was assessed through various in vitro assays to determine its potency and cellular effects.
Data Summary
| Assay Type | Parameter | Value | Reference |
| Enzymatic Assay | Src Kinase IC₅₀ | 5.8 nM | [1] |
| Cellular Assay | Src Autophosphorylation IC₅₀ | 67 nM | [1] |
Note: The presented data is for a compound with the same core structure and substitutions as the identified Compound 7d, as reported in the cited literature.
Experimental Protocols for Biological Evaluation
In Vitro Src Kinase Enzymatic Assay
This assay measures the ability of Compound 7d to inhibit the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Compound 7d
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Src kinase, and the peptide substrate.
-
Add varying concentrations of Compound 7d or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Compound 7d and determine the IC₅₀ value by non-linear regression analysis.
Cellular Src Autophosphorylation Assay (Western Blot)
This assay determines the effect of Compound 7d on Src activity within a cellular context by measuring the level of Src autophosphorylation at Tyr416.
Materials:
-
Cancer cell line with active Src (e.g., HT-29 colon cancer cells)
-
Compound 7d
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 7d or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Src signal to the total Src signal to determine the inhibition of Src autophosphorylation.
Mechanism of Action and Signaling Pathway
Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Compound 7d, by inhibiting Src, effectively blocks these downstream cascades.
Src Signaling Pathway
Caption: Src signaling pathway and the inhibitory action of Compound 7d.
Synthetic and Biological Workflow
The overall process for the development and evaluation of this compound (Compound 7d) follows a logical workflow from chemical synthesis to biological characterization.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of Compound 7d.
Conclusion
This compound (Compound 7d), a 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile, represents a potent and promising scaffold for the development of targeted cancer therapeutics. Its discovery through rational drug design and SAR-guided optimization has led to a compound with significant inhibitory activity against Src kinase in both enzymatic and cellular assays. The detailed synthetic and biological protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation and development of this and related compounds.
References
An In-depth Technical Guide to "Src Inhibitor 3": A Tale of Two Molecules
For Researchers, Scientists, and Drug Development Professionals
The designation "Src Inhibitor 3" is commercially and scientifically applied to at least two distinct molecular entities, each with unique chemical structures, properties, and biological activities. This technical guide provides a comprehensive overview of these two inhibitors, clarifying their individual characteristics to aid researchers in their selection and application. This guide will refer to them by their more specific identifiers: This compound (Compound 7d) , a pyrazolo[3,4-d]pyrimidine derivative, and This compound (CSK-IN-1) , a potent c-Terminal Src Kinase (CSK) inhibitor.
This compound (Compound 7d)
This molecule is a recently developed Src kinase inhibitor with activity against hepatocellular carcinoma cells.
Chemical Structure and Properties
Below is a summary of the key chemical and physical properties of this compound (Compound 7d).
| Property | Value | Reference |
| IUPAC Name | N-(5-bromo-2-hydroxyphenyl)-2-((1-methyl-4-(2-(morpholin-4-yl)ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)thiazole-5-carboxamide | [1] |
| Molecular Formula | C22H23BrN8O3S2 | [2] |
| Molecular Weight | 591.50 g/mol | [2] |
| SMILES | O=C(C1=CN=C(NC2=C3C(N(C)N=C3)=NC(SCCN4CCOCC4)=N2)S1)NC5=CC(O)=CC=C5Br | [2] |
| IC50 (Src) | 285 nM | [2] |
| IC50 (HepG2) | 1.55 µM | [2] |
Chemical Structure of this compound (Compound 7d)
Caption: Chemical structure of this compound (Compound 7d).
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of pyrazolo[3,4-d]pyrimidine-based Src inhibitors.
1.2.1. In Vitro Src Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Src kinase.
-
Methodology: A common method is a radiometric assay using [γ-33P]ATP or a non-radioactive assay detecting ADP formation.
-
Recombinant human c-Src kinase is incubated with the test compound at various concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
A specific peptide substrate for Src (e.g., poly(Glu, Tyr) 4:1) is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP (containing a tracer if radiometric).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 15-30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
1.2.2. Cell Proliferation Assay (HepG2 cells)
-
Objective: To assess the cytotoxic effect of the compound on the hepatocellular carcinoma cell line, HepG2.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound (Compound 7d) for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathways
Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways regulating cell proliferation, survival, migration, and angiogenesis[3][4]. Inhibition of Src by compounds like this compound (Compound 7d) is expected to impact these pathways.
Caption: General Src signaling pathways inhibited by this compound (Compound 7d).
This compound (CSK-IN-1)
This compound is a potent and orally active inhibitor of C-terminal Src Kinase (CSK), which is a negative regulator of Src family kinases (SFKs). By inhibiting CSK, this molecule indirectly leads to the activation of SFKs like Lck.
Chemical Structure and Properties
The key chemical and physical properties of this compound (CSK-IN-1) are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(3-chloro-4-(6-methoxypyrazolo[1,5-a]pyridine-3-carboxamido)phenyl)-1-(1-(3-cyano-3,3-dimethylbutanoyl)piperidin-4-yl)-5-fluoro-1H-indazole-3-carboxamide | |
| CAS Number | 2380027-49-4 | [5] |
| Molecular Formula | C34H32ClFN8O4 | [6] |
| Molecular Weight | 671.13 g/mol | [6] |
| SMILES | COc1ccc2c(cnn2c1)C(=O)Nc1ccc(NC(=O)c2nn(C3CCN(CC3)C(=O)CC(C)(C)C#N)c3ccc(F)cc23)cc1Cl | [6] |
| IC50 (CSK HTRF) | < 3 nM | [5] |
| IC50 (CSK Caliper) | < 4 nM | [5] |
Chemical Structure of this compound (CSK-IN-1)
Caption: Chemical structure of this compound (CSK-IN-1).
Experimental Protocols
The following experimental protocols are derived from the methodologies used in the discovery and characterization of CSK-IN-1 (referred to as compound 13 in the publication)[3][7].
2.2.1. CSK Kinase Activity Assays
-
Objective: To measure the inhibitory activity of the compound against C-terminal Src Kinase.
-
Methodologies:
-
HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This is a proximity-based assay.
-
Recombinant CSK is incubated with the test compound.
-
A biotinylated peptide substrate and an anti-phosphotyrosine antibody labeled with a fluorescent donor (e.g., europium cryptate) are added.
-
Streptavidin-XL665 (a fluorescent acceptor) is added.
-
Upon phosphorylation of the substrate by CSK, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Inhibition of CSK reduces the FRET signal.
-
-
Caliper Mobility Shift Assay: This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.
-
CSK is incubated with the test compound, a fluorescently labeled peptide substrate, and ATP.
-
The reaction mixture is passed through a microfluidic chip, and the phosphorylated and unphosphorylated peptides are separated based on their charge-to-mass ratio.
-
The amount of phosphorylated product is quantified by fluorescence detection.
-
-
2.2.2. LCK Phosphorylation Assay in Cells
-
Objective: To determine the effect of CSK inhibition on the phosphorylation of its downstream target, Lck, in a cellular context.
-
Methodology: Western blotting is a common technique for this purpose.
-
A suitable cell line (e.g., Jurkat T-cells) is treated with CSK-IN-1 at various concentrations.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of Lck at its inhibitory tyrosine residue (p-Lck Tyr505).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed for total Lck as a loading control.
-
Signaling Pathways
CSK is the primary negative regulator of Src family kinases (SFKs). By phosphorylating a conserved C-terminal tyrosine residue, CSK locks SFKs in an inactive conformation. In T-cells, a key SFK is Lck, which is crucial for initiating T-cell receptor (TCR) signaling. Inhibition of CSK by CSK-IN-1 prevents the inhibitory phosphorylation of Lck, leading to its activation and enhancement of TCR signaling[7][8][9].
Caption: Signaling pathway affected by this compound (CSK-IN-1).
Conclusion
The term "this compound" is ambiguous and refers to at least two distinct compounds with different chemical structures and mechanisms of action. This compound (Compound 7d) is a direct inhibitor of Src kinase, showing promise in the context of hepatocellular carcinoma. In contrast, This compound (CSK-IN-1) is an inhibitor of CSK, a negative regulator of Src family kinases, and thus acts as an indirect activator of SFKs like Lck, with potential applications in immuno-oncology. Researchers should carefully consider the specific molecular target and desired biological outcome when selecting an inhibitor and refer to them by their more precise identifiers to avoid confusion in the scientific literature. This guide provides the foundational technical details to assist in this process.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. promega.jp [promega.jp]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. glpbio.com [glpbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Target Binding Profile and Kinetics of "Src Inhibitor 3"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and kinetics of compounds referred to as "Src Inhibitor 3". It is important to note that this designation has been used for at least two distinct small molecules with different primary targets: a pyrazolo[3,4-d]pyrimidine derivative that inhibits Src family kinases, and a pyridazinone/pyrazolo[1,5-a]pyridine compound that potently inhibits C-terminal Src Kinase (CSK). This guide will address both compounds separately to provide clarity and detailed technical information for researchers.
Part 1: Pyrazolo[3,4-d]pyrimidine Src Family Kinase Inhibitor
This class of compounds, particularly noted as "compound 7d" in research by Di Maria S., et al., functions as a direct inhibitor of Src family kinases.
Target Binding Profile and Kinetics
The pyrazolo[3,4-d]pyrimidine-based Src inhibitor has been evaluated for its inhibitory activity against Src and other kinases. The quantitative data for its binding profile is summarized in the table below.
| Target Kinase | Parameter | Value | Reference |
| Src | IC50 | 285 nM | |
| HepG2 cell proliferation | IC50 | 1.55 µM |
No detailed kinetic parameters such as kon, koff, or residence time have been publicly reported for this specific compound.
Experimental Protocols
Kinase Inhibition Assay (General Protocol for Pyrazolo[3,4-d]pyrimidines)
A common method for assessing the inhibitory potential of this class of compounds is a radiometric kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human Src kinase is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Inhibitor Preparation : The pyrazolo[3,4-d]pyrimidine inhibitor is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Kinase Reaction : The kinase reaction is initiated by adding a mixture of the Src enzyme, the inhibitor at various concentrations, and ATP (radiolabeled with ³³P) to the substrate-coated wells. The reaction is typically carried out at 30°C for a specified period (e.g., 20 minutes).
-
Detection : After incubation, the plates are washed to remove unbound ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (HepG2)
-
Cell Culture : Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Treatment : After allowing the cells to adhere, they are treated with various concentrations of the Src inhibitor.
-
Incubation : The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell number.
-
Data Analysis : The absorbance is read on a plate reader, and the IC50 value is calculated from the dose-response curve.
Signaling Pathway
The following diagram illustrates the canonical Src signaling pathway, which is the target of this inhibitor. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.
An In-depth Technical Guide to the Downstream Signaling of Src Inhibitor 3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene tyrosine-protein kinase Src is a pivotal non-receptor tyrosine kinase that orchestrates a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] Src Inhibitor 3 (also known as Compound 7d) is a pyrazolo[3,4-d]pyrimidine-based compound identified as a potent inhibitor of Src kinase.[3] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Src inhibition, using this compound as a reference point. It details the intricate molecular cascades affected, presents quantitative data for context, outlines key experimental protocols for studying these effects, and provides visual diagrams to elucidate these complex interactions.
Introduction to Src Kinase and this compound
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that act as crucial signaling hubs, translating signals from cell surface receptors to intracellular pathways.[4] Over-activity or overexpression of Src is frequently correlated with tumor progression, invasion, and metastasis.[2][5] Consequently, the development of small molecule inhibitors targeting Src has been a significant focus in oncology research.
This compound has emerged as a specific inhibitor of Src kinase, demonstrating notable potency in both enzymatic and cell-based assays.[3] Understanding its impact on downstream signaling is critical for elucidating its mechanism of action and predicting its therapeutic efficacy and potential resistance mechanisms.
Quantitative Profile of Src Inhibitors
Quantitative data is essential for comparing the potency and cellular effects of different kinase inhibitors. This compound demonstrates potent enzymatic inhibition and significant anti-proliferative effects in hepatocellular carcinoma cells.[3] The table below summarizes its activity alongside other well-characterized Src inhibitors for comparative context.
| Inhibitor | Target(s) | IC50 (Src Kinase) | Cellular IC50 | Reference(s) |
| This compound | Src | 285 nM | 1.55 µM (HepG2) | [3] |
| Dasatinib | Src, Abl, c-Kit | 0.8 nM | Varies by cell line | [6] |
| Saracatinib (AZD0530) | Src, Abl | 2.7 nM | Varies by cell line | [6] |
| Bosutinib | Src, Abl | 1.2 nM | Varies by cell line | [7] |
| PP1 | Src (Lck, Fyn) | 170 nM (Src) | Varies by cell line | [6] |
| SU6656 | Src (Yes, Lyn, Fyn) | 280 nM (Src) | Varies by cell line | [6] |
Core Downstream Signaling Pathways Modulated by Src Inhibition
Src kinase does not operate in isolation; it is a key node in a complex signaling network. Its inhibition by compounds like this compound leads to the attenuation of several critical pro-survival and pro-proliferative pathways.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a primary downstream effector of Src.[8] Src-mediated phosphorylation of STAT3 at tyrosine 705 (Y705) leads to its dimerization, nuclear translocation, and transcription of target genes essential for proliferation (e.g., Cyclin D1), survival (e.g., Bcl-XL, Survivin), and angiogenesis.[8][9] Inhibition of Src is expected to decrease STAT3 activation, thereby promoting apoptosis and cell cycle arrest.[10]
However, a critical consideration is the potential for STAT3 reactivation following sustained Src inhibition. This compensatory survival mechanism can be mediated by Janus kinases (JAKs), which can restore STAT3 phosphorylation and allow cancer cells to evade the effects of the inhibitor.[8][9] This highlights the importance of monitoring STAT3 activity over time and considering combination therapies.[11][12]
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Src can activate PI3K, either directly or indirectly through receptor tyrosine kinases.[13] Activated PI3K generates PIP3, which recruits and activates Akt. Akt then phosphorylates a host of downstream targets, including mTOR, to suppress apoptosis and promote cell growth. By blocking Src, this compound can disrupt this critical survival pathway, sensitizing cancer cells to apoptosis.[4][14]
The Ras/MAPK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another fundamental signaling cascade that governs cell proliferation and differentiation. Src can activate this pathway by phosphorylating adaptor proteins like Shc or Grb2, which in turn activate Ras.[13][14] This triggers a kinase cascade culminating in the activation of ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression. This compound can attenuate this mitogenic signaling, contributing to cell cycle arrest.[4]
Experimental Protocols and Workflows
Validating the effects of this compound on these pathways requires robust and well-defined experimental methodologies. The following sections detail the core protocols used in this area of research.
In Vitro Src Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against the Src enzyme, allowing for the calculation of an IC50 value.
Methodology:
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[15] Dilute recombinant Src kinase and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in the buffer.[15][16]
-
Inhibitor Dilution : Perform a serial dilution of this compound to create a range of concentrations for testing.
-
Assay Plate Setup : In a 96- or 384-well plate, add the kinase, substrate, and inhibitor to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Reaction Initiation : Start the kinase reaction by adding a solution of ATP (e.g., final concentration of 10-100 µM).[16]
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[15]
-
Detection : Stop the reaction and measure the remaining ATP or the ADP produced. Luminescence-based kits like ADP-Glo™ are common.[17]
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.
-
-
Data Analysis : Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phosphoprotein Analysis
Western blotting is the gold-standard technique to observe changes in the phosphorylation status of downstream proteins (e.g., p-STAT3, p-Akt, p-ERK) in inhibitor-treated cells.
Methodology:
-
Sample Preparation : Culture cells to ~80% confluency and treat with this compound at various concentrations and time points. Lyse the cells in a buffer (e.g., RIPA) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[18]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis : Denature protein samples in SDS-PAGE sample buffer and separate them on a polyacrylamide gel.[18]
-
Membrane Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as its casein phosphoprotein can cause high background.[19]
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-STAT3 Y705) diluted in 5% BSA/TBST, typically overnight at 4°C.[20]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Normalization : To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-STAT3).[21]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the impact of an inhibitor on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22]
Methodology:
-
Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[23]
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation : Incubate the cells for the desired duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition : Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.[24][25]
-
Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized SDS-HCl solution) to dissolve the formazan crystals.[23]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution on a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. This data can be used to determine the IC50 for cell proliferation.
Conclusion
This compound is a potent agent that disrupts the activity of Src kinase, a central node in oncogenic signaling. Its mechanism of action is primarily executed through the downregulation of key downstream pathways, including STAT3, PI3K/Akt, and Ras/MAPK. This leads to reduced proliferation, decreased survival, and increased apoptosis in cancer cells. However, the potential for compensatory signaling, such as the JAK-mediated reactivation of STAT3, underscores the complexity of targeting this kinase and suggests that rational combination therapies may be required for durable clinical responses. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the multifaceted effects of Src inhibitors and to advance their development as targeted cancer therapeutics.
References
- 1. glpbio.com [glpbio.com]
- 2. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Src kinase inhibitors induce apoptosis and mediate cell cycle arrest in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. oncotarget.com [oncotarget.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Kinase activity assays Src and CK2 [protocols.io]
- 17. promega.com [promega.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Src Inhibitor 3 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of a novel pyrazolo[3,4-d]pyrimidine derivative, Src Inhibitor 3 (also known as Compound 7d), and its role in cancer cell proliferation, with a particular focus on hepatocellular carcinoma (HCC). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts: Src Kinase and Cancer
Src kinase is a proto-oncogene that, when activated, phosphorylates a multitude of downstream substrates. This cascade of phosphorylation events triggers several signaling pathways crucial for cancer progression, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways ultimately regulate gene expression, leading to increased cell division and survival. Consequently, inhibiting the activity of Src is a promising strategy for cancer therapy.
This compound: A Novel Pyrazolo[3,4-d]pyrimidine Derivative
This compound is a potent and selective inhibitor of Src kinase. It was developed through a molecular hybridization approach, combining structural features of known Src inhibitors to optimize its binding and efficacy.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound and a closely related analog, Compound 7e, from the same study.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound (7d) | c-Src | 285 | Enzymatic |
| Compound 7e | c-Src | 0.7 | Enzymatic |
Table 1: Enzymatic Inhibition of c-Src Kinase. The half-maximal inhibitory concentration (IC₅₀) was determined using a biochemical assay to measure the direct inhibitory effect of the compounds on the enzymatic activity of purified c-Src kinase.
| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |
| This compound (7d) | HepG2 | 1.55 | Hepatocellular Carcinoma |
| Compound 7e | HepG2 | 2.47 | Hepatocellular Carcinoma |
| Compound 7e | HUH-7 | >50 | Hepatocellular Carcinoma |
Table 2: Anti-proliferative Activity in Hepatocellular Carcinoma Cell Lines. The IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of the cancer cell lines by 50% after 72 hours of treatment.
Signaling Pathways Affected by Src Inhibition
Inhibition of Src by compounds like this compound is expected to disrupt key signaling pathways that drive cancer cell proliferation. The primary mechanism involves preventing the phosphorylation of downstream effector proteins.
The Impact of Src Inhibition on Cell Migration and Invasion: A Technical Guide
A Deep Dive into the Mechanisms and Methodologies for Researchers and Drug Development Professionals
Abstract
The proto-oncogene Src, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, survival, adhesion, migration, and invasion.[1][2][3] Its aberrant activation is a frequent event in many human cancers, correlating with malignant progression and metastatic potential.[1][2] Consequently, the development of Src kinase inhibitors has become a promising therapeutic strategy to impede cancer progression. This technical guide provides an in-depth analysis of the effects of Src inhibition on cell migration and invasion, offering detailed experimental protocols and a summary of quantitative data for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways governed by Src and illustrate how their disruption by specific inhibitors can be assessed.
The Role of Src in Cell Migration and Invasion
Src kinase is a central node in the signaling cascades that control cell motility.[1][2] It becomes activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins.[1][2] Once active, Src phosphorylates a multitude of downstream substrates, leading to the reorganization of the actin cytoskeleton and the modulation of cell-matrix adhesions, both of which are fundamental for cell movement.[1][4]
Key downstream effectors of Src in the context of migration and invasion include:
-
Focal Adhesion Kinase (FAK): A crucial mediator of integrin signaling, FAK is a direct substrate of Src.[4] The Src-FAK complex promotes the phosphorylation of other focal adhesion proteins like paxillin and p130Cas, leading to the assembly and disassembly of focal adhesions required for cell movement.[4][5]
-
Cortactin: This actin-binding protein is phosphorylated by Src, which enhances actin polymerization and the formation of invasive structures like invadopodia.[4]
-
Matrix Metalloproteinases (MMPs): Src signaling can lead to the upregulation and activation of MMPs, such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix (ECM), a critical step in cancer cell invasion.[6][7]
-
STAT3: Signal transducer and activator of transcription 3 (STAT3) is another downstream target of Src. Its activation is implicated in promoting cell migration and invasion.[8][9]
The inhibition of Src kinase activity is therefore expected to disrupt these signaling pathways, leading to a reduction in both cell migration and invasion.
Quantitative Effects of Src Inhibitors on Cell Migration and Invasion
Several small molecule inhibitors targeting the kinase activity of Src have been developed and characterized. While the term "Src Inhibitor 3" can be ambiguous, with some literature pointing to a c-Src activator[8][9], this section will focus on well-documented inhibitory compounds. The efficacy of these inhibitors is typically quantified through in vitro assays that measure the reduction in cell migration and invasion.
Below is a summary of the effects of various Src inhibitors on these processes.
| Inhibitor | Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| PP2 | BGC-823 (Gastric Cancer) | Wound Healing | 10 µM | Significant decrease in cell migration. | [7] |
| BGC-823 (Gastric Cancer) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [7] | |
| BEL-7402 (Hepatocellular Carcinoma) | Wound Healing | 10 µM | Significant decrease in cell migration. | [6] | |
| BEL-7402 (Hepatocellular Carcinoma) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [6] | |
| SU6656 | BGC-823 (Gastric Cancer) | Wound Healing | 10 µM | Significant decrease in cell migration. | [7] |
| BGC-823 (Gastric Cancer) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [7] | |
| BEL-7402 (Hepatocellular Carcinoma) | Wound Healing | 10 µM | Significant decrease in cell migration. | [6] | |
| BEL-7402 (Hepatocellular Carcinoma) | Transwell Invasion | 10 µM | Significant decrease in cell invasion. | [6] | |
| Saracatinib (AZD0530) | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | Antagonistic effect on oxaliplatin-induced resistance, but known to inhibit Src. | [10] |
| AZD0424 | MDA-MB-231 (Breast Cancer) | Random Migration | >1 µM | Inhibition of random migration. | [3] |
| MDA-MB-231 (Breast Cancer) | 3D Invasion (BME & Collagen I) | >1 µM | Inhibition of invasion. | [3] | |
| HCT116 & DLD1 (Colorectal Cancer) | 3D Organotypic Invasion | 2000 nM | In combination with MEK inhibitors, significantly blocks invasion. | [3] | |
| Dasatinib | HCT116 & DLD1 (Colorectal Cancer) | Cell Viability (as a proxy for combined effect) | Not Specified | Synergistic inhibition of cell viability with MEK inhibitors. | [3] |
Signaling Pathways and Experimental Workflows
Src Signaling Pathway in Cell Migration and Invasion
The following diagram illustrates the central role of Src in relaying signals from the extracellular environment to the cellular machinery responsible for migration and invasion.
Caption: Src signaling cascade in cell migration and invasion.
Experimental Workflow for Assessing Src Inhibitor Efficacy
The following diagram outlines a typical workflow for evaluating the impact of a Src inhibitor on cell migration and invasion.
Caption: Workflow for evaluating Src inhibitors.
Detailed Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study cell migration in vitro.[11]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time and is used as a measure of cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch across the center of the cell monolayer.[6][11] Ensure the pressure is consistent to create a uniform wound width.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[6][11]
-
Treatment: Add fresh medium containing the Src inhibitor at the desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Imaging: Immediately after treatment (time 0), capture images of the scratch using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.[11]
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control group is nearly closed.[6][11]
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). The number of cells that degrade the matrix and migrate through the pores to the lower surface of the membrane is quantified.
Protocol:
-
Rehydration of Inserts: Rehydrate the Matrigel-coated Transwell inserts (8 µm pore size) according to the manufacturer's instructions.[6]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber of the Transwell plate.[6]
-
Cell Seeding and Treatment: Seed the cell suspension (e.g., 4 x 10⁴ cells in 200 µL) into the upper chamber of the inserts.[6] The medium in the upper chamber should contain the Src inhibitor at the desired concentrations and a vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period that allows for measurable invasion (e.g., 10-24 hours), depending on the cell type.[6]
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton-tipped applicator to remove the Matrigel and any non-invading cells.[12]
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with 4% formaldehyde or methanol.[6][12] Stain the cells with a solution such as 0.1% crystal violet.[6]
-
Imaging and Quantification: After washing and drying the inserts, visualize and count the stained cells under a microscope. Capture images from multiple random fields and calculate the average number of invaded cells per field.
Western Blot Analysis
This technique is used to confirm the on-target effect of the Src inhibitor by assessing the phosphorylation status of Src and its key downstream targets.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with the Src inhibitor for a specified period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-FAK, total FAK, and other relevant downstream targets. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of inhibition.
Conclusion
The inhibition of Src kinase presents a compelling strategy for targeting cancer cell migration and invasion. A thorough understanding of the underlying signaling pathways and the application of robust in vitro assays are essential for the preclinical evaluation of novel Src inhibitors. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively investigate the anti-metastatic potential of this important class of therapeutic agents. By combining functional assays with molecular analyses, a comprehensive picture of an inhibitor's efficacy and mechanism of action can be achieved, paving the way for further development.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src signaling in cancer invasion | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. Role of c-Src activity in the regulation of gastric cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (20S) Ginsenoside Rh2 Inhibits STAT3/VEGF Signaling by Targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Src Family Kinase Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Src family kinase (SFK) inhibitors in the treatment of specific solid tumors, namely breast, lung, and colon cancers. Given the non-specific nature of "Src Inhibitor 3," this document will focus on well-characterized Src inhibitors: Saracatinib (AZD0530), Dasatinib, and Bosutinib, as representative examples of this class of therapeutic agents. We will delve into their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their therapeutic potential.
Introduction to Src Family Kinases
The Src family of non-receptor tyrosine kinases are critical signaling proteins that regulate a diverse range of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is a common feature in many human cancers, where it contributes to tumor progression and metastasis. This has made Src a compelling target for cancer therapy.
Mechanism of Action of Src Inhibitors
Src inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase domain of Src, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascades that promote a malignant phenotype. The downstream effects of Src inhibition include, but are not limited to, the modulation of key signaling pathways such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3.
Preclinical and Clinical Efficacy of Src Inhibitors
The efficacy of Src inhibitors has been evaluated in a multitude of preclinical models and clinical trials for breast, lung, and colon cancers. The following tables summarize the key quantitative data from these studies.
Breast Cancer: Focus on Saracatinib
Saracatinib has been investigated as a monotherapy and in combination with other agents for the treatment of breast cancer, particularly in models of bone metastasis.
Table 1: Preclinical Efficacy of Saracatinib in Breast Cancer Models
| Cell Line | Assay Type | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model | Reference |
| MDA-MB-231 | Cell Viability | 50-100 | 60-70 | Xenograft | |
| MCF-7 | Cell Viability | >1000 | Not Reported | Xenograft | |
| 4T1 | Cell Viability | 100-200 | 50 | Syngeneic |
Table 2: Clinical Trial Data for Saracatinib in Breast Cancer
| Clinical Trial ID | Phase | Treatment | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| NCT00715975 | II | Saracatinib + Anastrozole | 130 | 18.5% | 4.1 months |
Lung Cancer: Focus on Dasatinib
Dasatinib, a multi-targeted kinase inhibitor with potent activity against Src, has been extensively studied in lung cancer, particularly in non-small cell lung cancer (NSCLC).
Table 3: Preclinical Efficacy of Dasatinib in Lung Cancer Models
| Cell Line | Assay Type | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model | Reference |
| A549 | Cell Viability | 10-50 | 40-50 | Xenograft | |
| H460 | Cell Viability | 50-100 | 60 | Xenograft | |
| H1975 | Cell Viability | >500 | Not Reported | Xenograft |
Table 4: Clinical Trial Data for Dasatinib in Lung Cancer
| Clinical Trial ID | Phase | Treatment | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| NCT01136525 | II | Dasatinib + Erlotinib | 188 | 11% | 2.6 months |
Colon Cancer: Focus on Bosutinib
Bosutinib is another dual Src/Abl kinase inhibitor that has shown promise in preclinical models of colon cancer.
Table 5: Preclinical Efficacy of Bosutinib in Colon Cancer Models
| Cell Line | Assay Type | IC50 (nM) | Tumor Growth Inhibition (%) | Animal Model | Reference |
| HT-29 | Cell Viability | 100-500 | 50-60 | Xenograft | |
| HCT-116 | Cell Viability | 50-200 | 70 | Xenograft | |
| SW620 | Cell Viability | 200-800 | Not Reported | Xenograft |
Table 6: Clinical Trial Data for Bosutinib in Colon Cancer
| Clinical Trial ID | Phase | Treatment | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| NCT02762229 | II | Bosutinib + Pembrolizumab | 30 | 10% | 2.0 months |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Src inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Src inhibitor for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416) and total Src overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups and initiate daily treatment with the Src inhibitor (e.g., via oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of Src in cancer signaling and the mechanism of its inhibition.
Caption: Simplified Src signaling pathway in cancer.
The Structure-Activity Relationship of Src Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide delves into the structure-activity relationship (SAR) of a notable pyrazolo[3,4-d]pyrimidine-based Src inhibitor, herein referred to as "Src Inhibitor 3" (also identified as compound 7d in foundational research), to provide a comprehensive resource for researchers in the field of kinase inhibitor development.[2]
Core Compound: this compound
This compound is a potent inhibitor of Src kinase with a half-maximal inhibitory concentration (IC50) of 285 nM. It also demonstrates anti-proliferative effects in hepatocellular carcinoma cell lines, such as HepG2, with an IC50 of 1.55 µM. The core scaffold of this inhibitor class, the pyrazolo[3,4-d]pyrimidine ring system, is a well-established ATP-competitive pharmacophore that has been extensively explored for the development of various kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound and its analogs, highlighting the impact of various substitutions on their inhibitory activity against Src kinase.
| Compound | R1 | R2 | Src IC50 (nM) | Src Ki (µM) |
| This compound (7d) | H | 2-(morpholin-4-yl)ethyl | 285 | - |
| 1a (SI83) | H | H | - | 0.423 |
| 2a (SI388) | H | H | - | 0.419 |
| 7c | H | H | 24 | - |
| 7e | H | 2-(4-methylpiperazin-1-yl)ethyl | 0.7 | - |
Data compiled from multiple sources.[2][3][4]
Key SAR Insights:
-
Substitution at the C6 Position: The nature of the substituent at the C6 position of the pyrazolo[3,4-d]pyrimidine core significantly influences the inhibitory potency. The introduction of a 2-(morpholin-4-yl)ethylthio group in this compound (7d) confers potent Src inhibition.[2]
-
Impact of the Anilino Group: Modifications to the 4-anilino moiety also play a crucial role. While detailed data for direct analogs of this compound with varied anilino substitutions is limited in the provided search results, the broader class of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines has been extensively studied, indicating that substitutions on this ring can modulate potency and selectivity.[3][4]
-
Optimization for Potency: Compound 7e, which incorporates a 2-(4-methylpiperazin-1-yl)ethyl side chain, demonstrates a remarkable increase in potency with a sub-nanomolar IC50 value, highlighting a key area for further optimization.[2]
Experimental Protocols
Src Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of compounds against Src kinase.
Materials:
-
Recombinant active Src kinase
-
Peptide substrate (e.g., poly(E4Y))
-
³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding a solution of Src kinase and ATP (spiked with ³²P-ATP if using radiometric detection).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, follow the manufacturer's instructions for the specific detection kit.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Cell Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.[7][8]
Materials:
-
HepG2 cells (or other relevant cell lines)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[7][8][9]
Visualizations
Src Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 8. ijrr.com [ijrr.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for Src Inhibitor 3
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of "Src Inhibitor 3," a compound targeting the Src tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.
Introduction
Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. In vitro kinase assays are fundamental tools for the discovery and characterization of Src inhibitors, enabling the determination of their potency and selectivity. This protocol outlines a robust method to quantify the inhibitory effect of "this compound" on Src kinase activity.
Quantitative Data Summary
The inhibitory activity of "this compound" and other relevant compounds can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |
| This compound | c-Src | 50 | 10 µM ATP, Substrate: Poly(Glu, Tyr) 4:1 |
| Dasatinib | c-Src | 0.8 | 1 mM ATP, Recombinant human c-Src |
| Saracatinib (AZD0530) | c-Src | 2.7 | 10 µM ATP |
| Bosutinib (SKI-606) | c-Src | 1.2 | Autophosphorylation assay |
Signaling Pathway
The following diagram illustrates a simplified representation of a signaling pathway involving Src kinase.
Caption: Simplified Src kinase signaling pathway.
Experimental Protocol: In Vitro Src Kinase Assay
This protocol is designed for a 96-well plate format and utilizes a phosphorylation-dependent antibody for detection.
Materials and Reagents
-
Enzyme: Recombinant active c-Src kinase (e.g., MilliporeSigma, Cat. No. 14-326)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (e.g., Sigma-Aldrich, Cat. No. P0275) or a specific peptide substrate such as cdc2 (6-20) peptide (KVEKIGEGTYGVVYK).
-
Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Detection Antibody: Phosphotyrosine-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Stop Solution: 100 mM EDTA.
-
96-well plates: High-binding capacity microplates.
-
Plate reader: Capable of detecting the signal generated by the detection antibody.
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay.
Application Notes and Protocols for Src Inhibitor 3 (Saracatinib, AZD0530) Cell-Based Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize Src Inhibitor 3 (also known as Saracatinib or AZD0530) in various cell-based assays. Saracatinib is a potent and selective dual inhibitor of Src and Abl kinases.
Mechanism of Action
This compound (Saracatinib) is an orally available small molecule that inhibits the activity of Src family kinases (SFKs) and Bcr-Abl tyrosine kinase. It functions as an ATP-competitive inhibitor, binding to the kinase domain of Src and preventing the phosphorylation of its downstream substrates. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, migration, and invasion.
The Src signaling pathway is a critical regulator of various cellular processes. Its activation, often initiated by growth factor receptors or integrins, leads to the phosphorylation of numerous downstream targets that modulate the cytoskeleton, cell adhesion, and transcriptional regulation.
Application Notes and Protocols: Src Inhibitor 3 (CSK Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Product Identifier: Src Inhibitor 3
Synonyms: C-terminal Src Kinase (CSK) Inhibitor CAS Number: 2380027-49-4
Introduction
This compound is a potent and orally active inhibitor of C-terminal Src Kinase (CSK).[1][2] CSK is a critical negative regulator of the Src family of protein kinases (SFKs), which are key signaling molecules in various cellular processes, including cell growth, differentiation, migration, and immune responses.[1][3][4] By phosphorylating a conserved C-terminal tyrosine residue, CSK locks SFKs in an inactive conformation.[1] Inhibition of CSK by this compound prevents this inhibitory phosphorylation, leading to the activation of SFKs. This mechanism is particularly relevant in T-cell receptor (TCR) signaling, where SFKs such as LCK play a crucial role.[5][6] By inhibiting CSK, this compound can enhance T-cell activation and proliferation in response to antigen stimulation.[1] These application notes provide detailed protocols for the use of this compound, including recommended solvent and storage conditions, and its application in relevant cellular assays.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2380027-49-4 | [1] |
| Molecular Formula | C₃₄H₃₂ClFN₈O₄ | [1] |
| Molecular Weight | 671.12 g/mol | [1] |
| IC₅₀ (CSK HTRF Assay) | < 3 nM | [1][2] |
| IC₅₀ (CSK Caliper Assay) | < 4 nM | [1][2] |
| Appearance | Solid powder | [7] |
| Purity | >98% | [7] |
Solvent and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Condition | Recommendation | Additional Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][7] |
| Solubility in DMSO | ≥ 95 mg/mL (≥ 141.55 mM) | [7] To enhance solubility, it is recommended to warm the solution to 37°C and use sonication.[1] |
| Storage of Solid Powder | -20°C for up to 3 years | [7] |
| Storage of Stock Solution | Store in aliquots to avoid repeated freeze-thaw cycles.[1] -80°C for up to 1 year[7] or 6 months[1] -20°C for up to 1 month[1] | Use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility. |
| Shipping | Shipped with blue ice or at room temperature for short durations. | [1] |
Signaling Pathway
CSK is a key negative regulator of Src Family Kinases (SFKs). The diagram below illustrates the signaling pathway affected by this compound.
Caption: CSK-mediated negative regulation of SFK activity in T-cell signaling.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on T-cell proliferation following stimulation of the T-cell receptor (TCR).
A. Workflow
References
- 1. Tyrosine-protein kinase CSK - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Positive and Negative Regulatory Roles of C-Terminal Src Kinase (CSK) in FcεRI-Mediated Mast Cell Activation, Independent of the Transmembrane Adaptor PAG/CSK-Binding Protein [frontiersin.org]
- 3. Regulation of the Src Family Kinases by Csk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the SRC family kinases by Csk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Cooh-Terminal Src Kinase (Csk) by Camp-Dependent Protein Kinase Inhibits Signaling through the T Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of Csk alters affinity recognition by T cells | eLife [elifesciences.org]
- 7. Frontiers | Regulation, targets and functions of CSK [frontiersin.org]
Application Note and Protocol: Detection of Phosphorylated Src (p-Src) by Western Blot Following Treatment with "Src Inhibitor 3"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in a multitude of human cancers and is often associated with tumor progression and metastasis. The activation of Src is mediated by phosphorylation at tyrosine 416 (Tyr416) in its activation loop. Consequently, detecting the levels of phosphorylated Src (p-Src) is a key method for assessing its activity and the efficacy of Src-targeting inhibitors.
This document provides a detailed protocol for performing a Western blot to detect p-Src (Tyr416) in cultured cells following treatment with "Src Inhibitor 3". It is important to note that the term "this compound" may refer to different compounds. This protocol focuses on a direct Src inhibitor with a reported IC50 of 285 nM. For researchers utilizing a c-terminal Src kinase (CSK) inhibitor, which indirectly affects Src activity, optimization of the protocol will be necessary.
Src Signaling Pathway and Inhibition
The activity of Src is tightly regulated by a balance of phosphorylation and dephosphorylation events. Activation of upstream signaling pathways, such as those initiated by growth factor receptors (e.g., EGFR, PDGFR), leads to the autophosphorylation of Src at Tyr416, resulting in its activation. Activated Src, in turn, phosphorylates a myriad of downstream substrates, thereby propagating signals that drive cellular processes like proliferation and invasion.
"this compound" acts as a direct inhibitor of Src kinase activity, likely by competing with ATP for binding to the kinase domain. This inhibition prevents the autophosphorylation of Src at Tyr416, leading to a decrease in its activity and the subsequent downstream signaling events.
Application Notes and Protocols for Src Inhibitors in In Vivo Mouse Models
Disclaimer: The following application notes and protocols are based on published data for well-characterized Src family kinase (SFK) inhibitors, such as Dasatinib and Saracatinib (AZD0530). Due to the limited availability of specific in vivo dosage and administration data for a compound designated solely as "Src Inhibitor 3," these guidelines serve as a representative framework for researchers. It is imperative to conduct dose-response studies and consult specific literature for any new or less-characterized Src inhibitor.
Introduction
The Src family of non-receptor tyrosine kinases plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is frequently observed in a multitude of human cancers, making it an attractive target for therapeutic intervention.[2][3][4] Src inhibitors are a class of targeted therapies designed to block the activity of these kinases, thereby impeding downstream signaling pathways that contribute to tumor growth and metastasis.[1] This document provides detailed application notes and protocols for the use of Src inhibitors in preclinical in vivo mouse models.
Mechanism of Action
Src inhibitors typically function by competitively binding to the ATP-binding site of the Src kinase domain.[1] This action prevents the phosphorylation of tyrosine residues on substrate proteins, effectively blocking the transduction of signals that promote oncogenic phenotypes.[1] Key downstream pathways affected by Src inhibition include the Ras-ERK and PI3K-Akt signaling cascades, which are crucial for cell proliferation and survival.[1][3]
Caption: Src signaling pathway and the inhibitory action of a Src inhibitor.
Data Presentation: In Vivo Dosage of Src Inhibitors
The following table summarizes dosages and administration routes for commonly used Src inhibitors in various mouse models.
| Inhibitor Name | Mouse Model | Cancer Type | Dosage | Administration Route | Study Outcome | Reference |
| Dasatinib | Orthotopic Nude Mice | Pancreatic Adenocarcinoma | 15 mg/kg/day | Oral Gavage | Reduced tumor size and metastasis | [3] |
| AZD0530 (Saracatinib) | Carcinogenesis Model | Skin Cancer | Not specified | Topical/Systemic | Reduced papilloma formation | [4] |
| Shikonin (Src/STAT3/FAK inhibitor) | Syngeneic BALB/c Mice | Breast Cancer | 2.5 mg/kg or 5.0 mg/kg (alternate days) | Intraperitoneal Injection | Suppressed tumor growth | [5] |
| SI-10 / SI-12 (SRC-3 Inhibitors) | Xenograft Model | Breast Cancer | 10 mg/kg/day | Intraperitoneal Injection | Reduced tumor volume by over 60% | [6] |
Experimental Protocols
Protocol 1: Evaluation of a Src Inhibitor in a Pancreatic Cancer Orthotopic Mouse Model (Based on Dasatinib studies)
Objective: To assess the in vivo efficacy of a Src inhibitor on primary tumor growth and metastasis.
Materials:
-
Src Inhibitor (e.g., Dasatinib)
-
Vehicle (e.g., sodium citrate/citric acid buffer)
-
Human pancreatic adenocarcinoma cells (e.g., L3.6pl)
-
Male nude mice (8-12 weeks old)
-
Standard laboratory equipment for cell culture, animal handling, and surgery.
Workflow Diagram:
Caption: Experimental workflow for in vivo evaluation of a Src inhibitor.
Procedure:
-
Cell Culture: Culture human pancreatic adenocarcinoma cells under standard conditions.
-
Animal Model: Use male nude mice (8-12 weeks of age) in accordance with institutional guidelines.
-
Orthotopic Injection:
-
Anesthetize the mice.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject 5 x 10^5 tumor cells in a single-cell suspension subcapsularly into the pancreas.[3]
-
Close the incision with wound clips.
-
-
Treatment:
-
Monitoring and Endpoint:
-
Monitor the mice for tumor growth and general health.
-
Sacrifice the mice on day 42.[3]
-
Record tumor volume, weight, and the incidence of regional and distant metastases.
-
Protocol 2: Assessment of a Src Inhibitor in a Syngeneic Breast Cancer Mouse Model
Objective: To determine the effect of a Src inhibitor on tumor growth in an immunocompetent mouse model.
Materials:
-
Src Inhibitor
-
Vehicle (e.g., sterile PBS)
-
Murine breast cancer cells (e.g., 4T1)
-
Female BALB/c mice
-
Standard laboratory equipment for cell culture and animal handling.
Procedure:
-
Cell Culture: Culture 4T1 murine breast cancer cells.
-
Tumor Implantation:
-
Inject 1 x 10^6 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.[5]
-
-
Treatment:
-
Monitoring and Endpoint:
-
Measure tumor volume regularly.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Concluding Remarks
The provided protocols offer a foundational approach for the in vivo evaluation of Src inhibitors in mouse models of cancer. Researchers should adapt these protocols based on the specific inhibitor, cancer type, and experimental objectives. It is crucial to perform preliminary studies to determine the optimal dose and administration schedule for any new compound. Furthermore, monitoring for potential off-target effects and toxicity is an essential component of any preclinical in vivo study.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRC-3 Inhibitors for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1), is a member of the p160 family of nuclear receptor coactivators.[1] Overexpression of SRC-3 has been implicated in the development and progression of various cancers, including breast, prostate, and lung cancer.[1][2][3] SRC-3 promotes tumorigenesis by enhancing the transcriptional activity of nuclear receptors and other transcription factors, leading to increased cell proliferation, migration, invasion, and inhibition of apoptosis.[2][4][5] The role of SRC-3 in suppressing apoptosis is mediated, in part, through the activation of the NF-κB and Akt signaling pathways.[4][5] Consequently, small molecule inhibitors targeting SRC-3 are a promising therapeutic strategy for cancer treatment.
This document provides detailed application notes and protocols for utilizing SRC-3 inhibitors to induce apoptosis in cancer cells, with a focus on the well-characterized inhibitor SI-12 and the natural compound Bufalin.
Data Presentation
Table 1: In Vitro Efficacy of SRC-3 Inhibitor SI-12 in Breast Cancer Cell Lines
| Cell Line | IC50 Value (nM) |
| MCF-7 | 7.5[6] |
| MDA-MB-453 | 17.5[6] |
| LM2 | 40[6] |
| MDA-MB-231 | 75[6] |
Table 2: In Vitro Efficacy of SRC-3 Inhibitor SI-12 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) |
| Panc-1 | Pancreatic Adenocarcinoma | 29[7] |
| HPAC | Pancreatic Adenocarcinoma | 26[7] |
| Mpanc-96 | Pancreatic Adenocarcinoma | 28[7] |
| MDA-MB-468 | Breast Cancer | 15[7] |
| BT-474 | Breast Cancer | 0.8[7] |
| LNCaP | Prostate Cancer | 25[7] |
Table 3: In Vivo Apoptosis Induction by SRC-3 Inhibitor SI-12
| Treatment Group | Tumor Model | Percentage of Cleaved Caspase-3 Positive Cells |
| Vehicle Control | MDA-MB-231 Xenograft | 2%[6] |
| SI-12 (10 mg/kg/day) | MDA-MB-231 Xenograft | 4-5%[6] |
Table 4: Effect of SRC-3 Inhibitor Bufalin on Non-Small Cell Lung Cancer (NSCLC) Cell Viability
| Cell Line | Treatment Duration | IC50 Value (nM) |
| A549, H1299, HCC827 | 24 hours | ~30[8] |
Signaling Pathways and Experimental Workflows
Caption: SRC-3 mediated inhibition of apoptosis signaling pathway.
Caption: General experimental workflow for evaluating SRC-3 inhibitors.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a SRC-3 inhibitor on cancer cells and calculating the IC50 value.[9][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SRC-3 Inhibitor (e.g., SI-12)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the SRC-3 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15][16][17][18]
Materials:
-
Cancer cells treated with SRC-3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the SRC-3 inhibitor at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[19][20][21]
Materials:
-
Cancer cells treated with SRC-3 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
-
Conclusion
SRC-3 inhibitors represent a targeted therapeutic approach for cancers where SRC-3 is overexpressed. The protocols and data presented here provide a framework for researchers to investigate the pro-apoptotic effects of these inhibitors in various cancer models. By utilizing these methodologies, scientists can further elucidate the mechanisms of action of SRC-3 inhibitors and contribute to the development of novel cancer therapies.
References
- 1. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ijbs.com [ijbs.com]
- 5. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Improved SRC-3 Inhibitors as Breast Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Utilizing Src Inhibitor 3 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of Src Inhibitor 3 in combination with standard chemotherapy agents. The information is intended to guide researchers in designing and executing preclinical studies to evaluate this promising therapeutic strategy.
Introduction
The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3][4] Elevated Src activity is a common feature in many human cancers, contributing to tumor progression and metastasis, making it a compelling target for cancer therapy.[3][4] Src inhibitors, a class of targeted therapies, function by binding to the ATP-binding site of Src kinases, thereby preventing the phosphorylation of downstream substrates and blocking signaling pathways crucial for tumor growth, such as the Ras-ERK and PI3K-Akt pathways.[5]
While Src inhibitors have shown promise, their efficacy as monotherapy in solid tumors has been modest.[6] This has led to the exploration of combination strategies, pairing Src inhibitors with conventional chemotherapy to enhance anti-tumor activity and overcome drug resistance. Preclinical studies have demonstrated that combining Src inhibitors like dasatinib with chemotherapeutic agents such as doxorubicin, paclitaxel, and cisplatin can result in synergistic anti-cancer effects in various cancer models.[7][8][9][10]
This document focuses on "this compound," a compound with a reported IC50 of 285 nM for Src kinase.[11] While specific combination therapy data for "this compound" is limited, the protocols and principles outlined here are based on established methodologies for other well-characterized Src inhibitors and provide a robust framework for its evaluation.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize representative quantitative data from studies investigating the combination of Src inhibitors with chemotherapy. This data can serve as a benchmark for designing experiments with this compound.
Table 1: In Vitro Synergistic Growth Inhibition by Src Inhibitors and Chemotherapy
| Cancer Cell Line | Src Inhibitor | Chemotherapy Agent | IC50 (Src Inhibitor alone) | IC50 (Chemotherapy alone) | Combination Index (CI) | Observations | Reference |
| MDA-MB-231 (Breast) | Dasatinib | Doxorubicin | 0.16 µM | - | < 1 | Synergistic growth inhibition | |
| MCF7 (Breast) | Dasatinib | Doxorubicin | >10 µM | - | < 1 | Synergistic growth inhibition | [8] |
| T47D (Breast) | Dasatinib | Doxorubicin | 12.3 µM | - | < 1 | Synergistic growth inhibition | [8] |
| HT29 (Colon) | Dasatinib | Oxaliplatin | - | - | < 1 | Synergy correlates with Src activation | [12] |
| ADDP (Ovarian) | Peptide Src Inhibitor | Cisplatin | - | - | < 1 | Synergistic inhibition of cell growth | [10][13] |
| A549/T (Lung) | SNOH-3 | Paclitaxel | - | - | 0.366 | Strong synergistic antiproliferative activity | [14] |
| CAKI-1 (Renal) | Dasatinib | CYT387 (JAK/STAT inhibitor) | - | - | Bliss Score: 215 | Positive Bliss scores indicate synergy | [15] |
| ACHN (Renal) | Dasatinib | CYT387 (JAK/STAT inhibitor) | - | - | Bliss Score: 454 | Positive Bliss scores indicate synergy | [2][15] |
Table 2: In Vivo Tumor Growth Inhibition by Src Inhibitor Combination Therapy
| Xenograft Model | Src Inhibitor | Chemotherapy/Other Agent | Dosing Regimen | Tumor Growth Inhibition (TGI) - Combination | Observations | Reference |
| CAKI-1 (Renal) | Dasatinib | CYT387 | Dasatinib: 25mg/kg/day; CYT387: 50mg/kg/day | 71% | Significantly greater TGI with combination | [2] |
| ACHN (Renal) | Dasatinib | CYT387 | Dasatinib: 25mg/kg/day; CYT387: 50mg/kg/day | 48% | Significantly greater TGI with combination | [2] |
| Colorectal Liver Metastases | Dasatinib | Oxaliplatin | Not specified | Significantly smaller tumors | Reduced proliferation and angiogenesis | [12] |
| HCT116 (Colorectal) | AZD0424 | Trametinib | Trametinib: 0.3 mg/kg daily; AZD0424: Not specified | Greater than trametinib alone | Combination significantly reduced tumor growth | [5][16] |
Signaling Pathways and Experimental Workflows
Src Signaling Pathway and Point of Intervention
The following diagram illustrates the central role of Src kinase in mediating signals from cell surface receptors to downstream pathways that control key cellular functions implicated in cancer. This compound targets the kinase domain of Src, thereby blocking these downstream effects.
Caption: Src signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Combination Studies
This workflow outlines the key steps for assessing the synergistic effects of this compound and chemotherapy in cancer cell lines.
Caption: Workflow for in vitro evaluation of this compound and chemotherapy.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and chemotherapy, both alone and in combination.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of viable cells.[18]
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[18]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination studies, prepare a matrix of concentrations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][19] A reference wavelength of 630 nm can be used to reduce background noise.[18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[15][20]
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
-
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21]
-
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[21]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
3. Western Blot Analysis
This protocol is for examining the effects of the combination treatment on Src signaling and apoptosis-related proteins.
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-total Src, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][3]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][3]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
4. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combination.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the experimental therapies, and tumor growth is monitored over time to assess treatment efficacy.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration (e.g., oral gavage)
-
Chemotherapeutic agent for in vivo administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound might be given daily by oral gavage, while the chemotherapeutic agent is given once or twice a week by injection.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the combination treatment compared to single agents and the control.
-
The combination of this compound with conventional chemotherapy represents a promising avenue for cancer treatment. The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of this strategy. By systematically assessing synergy, elucidating the underlying mechanisms of action, and validating efficacy in vivo, researchers can advance the development of more effective combination therapies for cancer patients.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo | PLOS One [journals.plos.org]
- 4. "Combining MEK and SRC Inhibitors for Treatment of Colorectal Cancer De" by Fan Fan, Susmita Ghosh et al. [digitalcommons.library.tmc.edu]
- 5. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel-Induced Src Activation Is Inhibited by Dasatinib Treatment, Independently of Cancer Stem Cell Properties, in a Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Anti-Tumor Effect of Cisplatin When Combined with an Anti-Src Kinase Integrin-Based Peptide - Journal of Cancer Therapy - SCIRP [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic activity of the SRC family kinase inhibitor dasatinib and oxaliplatin in colon carcinoma cells is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Src Inhibition in 3D Cell Culture Models
These application notes provide a comprehensive overview of the use of Src inhibitors in three-dimensional (3D) cell culture models. Given that "Src Inhibitor 3" is not a specifically defined compound in widely available literature, we will use the well-characterized and clinically relevant Src inhibitor, Dasatinib , as a representative example to illustrate the principles and methodologies. These protocols are intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Introduction to Src and its Inhibition in 3D Cancer Models
The Src family of non-receptor tyrosine kinases plays a pivotal role in the regulation of various cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of Src signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention.
Three-dimensional cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models are invaluable for studying the efficacy of anti-cancer agents in a more physiologically relevant context. The use of Src inhibitors in these 3D models allows for a more robust evaluation of their therapeutic potential.
Mechanism of Action of Src Inhibitors
Dasatinib is a potent, multi-targeted kinase inhibitor that targets Src, Bcr-Abl, c-KIT, PDGFR, and ephrin receptors. Its primary anti-tumor activity in the context of this document stems from its inhibition of the Src kinase. The binding of Dasatinib to the ATP-binding pocket of Src prevents the phosphorylation of its downstream substrates. This blockade disrupts key signaling pathways involved in cancer progression.
// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vav [label="Vav/Rac", fillcolor="#FBBC05", fontcolor="#202124"]; p130Cas [label="p130Cas", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration, Invasion,\n& Adhesion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dasatinib [label="Dasatinib\n(Src Inhibitor)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> Src; Integrins -> FAK; FAK -> Src; Src -> FAK [dir=both]; Src -> Ras; Src -> PI3K; Src -> STAT3; Src -> Vav; Src -> p130Cas; Ras -> Proliferation; PI3K -> Proliferation; STAT3 -> Proliferation; Vav -> Migration; p130Cas -> Migration; FAK -> Migration; STAT3 -> Angiogenesis; Dasatinib -> Src [arrowhead=tee, color="#EA4335", penwidth=2]; } end_dot
Caption: Src signaling pathway and the inhibitory action of Dasatinib.
Quantitative Data Summary
The following tables summarize the quantitative effects of Dasatinib on various cancer cell lines grown in 3D models.
Table 1: IC50 Values of Dasatinib in 3D Spheroid Models
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | CellTiter-Glo® 3D | 50 - 100 | |
| A549 | Lung Cancer | Resazurin Assay | ~200 | |
| PC-3 | Prostate Cancer | Acid Phosphatase Assay | 150 - 300 | |
| MDA-MB-231 | Breast Cancer | CellTiter-Glo® 3D | 75 - 150 |
Table 2: Effects of Dasatinib on 3D Spheroid Phenotypes
| Cell Line | Parameter | Concentration (nM) | % Change vs. Control | Reference |
| HCT116 | Spheroid Volume | 100 | -60% | |
| A549 | Invasion Area | 200 | -75% | |
| PC-3 | Viable Cell Number | 250 | -85% | |
| MDA-MB-231 | p-Src (Y416) Expression | 100 | -90% |
Experimental Protocols
Here we provide detailed protocols for key experiments involving the use of Src inhibitors in 3D cell culture models.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; spheroid_formation [label="3D Spheroid Formation\n(e.g., Hanging Drop, ULA plates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_treatment [label="Src Inhibitor Treatment\n(e.g., Dasatinib)", fillcolor="#FBBC05", fontcolor="#202124"]; phenotypic_assays [label="Phenotypic Assays", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Viability/Toxicity\n(e.g., CellTiter-Glo 3D)", fillcolor="#FFFFFF", fontcolor="#202124"]; imaging [label="Imaging & Size Analysis\n(Brightfield/Confocal)", fillcolor="#FFFFFF", fontcolor="#202124"]; invasion [label="Invasion Assay\n(Matrigel)", fillcolor="#FFFFFF", fontcolor="#202124"]; molecular_assays [label="Molecular Assays", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(p-Src, downstream targets)", fillcolor="#FFFFFF", fontcolor="#202124"]; if_staining [label="Immunofluorescence\n(e.g., Phalloidin, Ki67)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> spheroid_formation; spheroid_formation -> drug_treatment; drug_treatment -> phenotypic_assays; drug_treatment -> molecular_assays; phenotypic_assays -> viability; phenotypic_assays -> imaging; phenotypic_assays -> invasion; molecular_assays -> western_blot; molecular_assays -> if_staining; viability -> end; imaging -> end; invasion -> end; western_blot -> end; if_staining -> end; } end_dot
Caption: General experimental workflow for evaluating Src inhibitors in 3D models.
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 2.5 x 10^5 cells/mL.
-
-
Hanging Drop Formation:
-
Pipette 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
Protocol 2: Dasatinib Treatment of 3D Spheroids
-
Spheroid Transfer:
-
Gently wash the spheroids from the petri dish lid with 2 mL of pre-warmed medium.
-
Transfer the spheroid suspension to an ultra-low attachment (ULA) plate.
-
-
Drug Preparation:
-
Prepare a stock solution of Dasatinib in DMSO.
-
Create a serial dilution of Dasatinib in complete culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Carefully remove half of the medium from each well of the ULA plate.
-
Add an equal volume of the diluted Dasatinib solution to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® 3D reagent and equilibrate to room temperature.
-
-
Assay Procedure:
-
Transfer individual spheroids and 100 µL of surrounding medium to a 96-well opaque-walled plate.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 4: Immunofluorescence Staining of Spheroids
-
Fixation:
-
Collect spheroids and wash gently with PBS.
-
Fix with 4% paraformaldehyde in PBS for 1-2 hours at room temperature.
-
-
Permeabilization:
-
Wash the fixed spheroids three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
-
Antibody Incubation:
-
Incubate with primary antibody (e.g., anti-p-Src) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Mount the spheroids on a glass slide with mounting medium.
-
-
Imaging:
-
Image the stained spheroids using a confocal microscope.
-
Protocol 5: Spheroid Invasion Assay
-
Matrigel Coating:
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify.
-
-
Spheroid Seeding:
-
Generate spheroids as described in Protocol 1.
-
Carefully place one spheroid into the center of each Matrigel-coated well.
-
-
Treatment and Invasion:
-
Add complete medium with and without Dasatinib to the wells.
-
Incubate for 48-72 hours to allow for cell invasion into the Matrigel.
-
-
Imaging and Analysis:
-
Capture brightfield images of the spheroids at 0 hours and at the end of the incubation period.
-
Measure the area of invasion using ImageJ or other image analysis software.
-
Conclusion
The use of Src inhibitors like Dasatinib in 3D cell culture models provides a powerful platform for preclinical drug evaluation. The protocols and data presented here offer a framework for researchers to investigate the efficacy and mechanism of action of Src inhibitors in a more physiologically relevant setting. These advanced models are crucial for bridging the gap between in vitro studies and clinical outcomes in oncology research.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with "Src Inhibitor 3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with "Src Inhibitor 3".
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for "this compound" in our cancer cell line. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Line Specificity: The genetic background of your cell line, including the mutational status of oncogenes like EGFR and RAS, can significantly influence its sensitivity to Src inhibition. Some Src inhibitors show different mechanisms of action depending on these mutations.[1]
-
Off-Target Effects: While "this compound" is designed to target Src kinase, like many kinase inhibitors, it may have off-target effects on other kinases which can vary between cell lines, leading to different biological outcomes.[1]
-
Experimental Conditions: Variations in cell density, serum concentration in the culture medium, and the duration of inhibitor treatment can all impact the apparent IC50 value. It is crucial to maintain highly consistent experimental parameters.
-
Inhibitor Stability and Storage: Ensure the inhibitor is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
Q2: We see an initial inhibition of our downstream marker, but its phosphorylation recovers after prolonged treatment with "this compound". Why is this happening?
A2: This phenomenon, known as feedback activation or pathway reactivation, is a known mechanism of resistance to kinase inhibitors.
-
Activation of Compensatory Pathways: Sustained inhibition of Src can trigger feedback loops that lead to the reactivation of downstream signaling pathways. For instance, prolonged Src inhibition has been shown to cause the reactivation of STAT3 through the JAK-STAT pathway, promoting cell survival.[2][3]
-
Redundancy of Src Family Kinases (SFKs): The Src family has multiple members (e.g., Src, Fyn, Yes, Lck).[4] If your cell line expresses multiple SFKs, other family members might compensate for the inhibition of Src, leading to the recovery of downstream signaling.
Q3: How can we confirm that "this compound" is effectively inhibiting Src in our cellular assays?
A3: It is essential to include direct measures of Src kinase activity in your experiments.
-
Western Blotting: The most common method is to perform a western blot to detect the phosphorylation of Src at its activation loop (Tyrosine 416 in human c-Src). A decrease in p-Src (Y416) levels upon treatment with "this compound" indicates target engagement.
-
Downstream Target Phosphorylation: Concurrently, assess the phosphorylation status of known downstream Src targets such as FAK (Focal Adhesion Kinase), paxillin, or STAT3 to confirm the functional consequence of Src inhibition.[5][6]
Q4: What are the key differences between "this compound" and other Src inhibitors?
A4: "this compound," also identified as compound 7d, is a pyrazolo[3,4-d]pyrimidine derivative.[7] Different Src inhibitors can have distinct mechanisms of action and target selectivity profiles. For example, some inhibitors target the ATP-binding site, while others, like KX2-391, target the peptide substrate-binding site.[8] This can result in different biological effects and sensitivities across various cell lines.[9] Some inhibitors, like dasatinib, are multi-kinase inhibitors, targeting Src, Abl, and other kinases, which can lead to a broader range of effects.[10]
Q5: Are there any known resistance mechanisms to "this compound"?
A5: While specific resistance mechanisms to "this compound" have not been extensively documented, resistance to Src inhibitors, in general, can arise from:
-
Activation of bypass signaling pathways: As mentioned in A2, cells can activate alternative signaling pathways to circumvent the effect of Src inhibition.[2][3]
-
Mutations in the Src kinase domain: Although less common for non-ATP competitive inhibitors, mutations in the drug-binding site can confer resistance.
-
Increased expression of Src: Overexpression of the target protein can sometimes overcome the inhibitory effect of the drug.
Quantitative Data Summary
The following table summarizes the available quantitative data for "this compound" (Compound 7d).
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Src kinase) | 285 nM | Biochemical Assay | [7] |
| IC50 (Cell Proliferation) | 1.55 µM | HepG2 (Hepatocellular Carcinoma) | [7] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of "this compound" in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as MTT, MTS, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Src Activation
-
Cell Treatment: Plate cells and treat with "this compound" at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Src and a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Simplified Src signaling pathway and the point of intervention by "this compound".
Caption: A logical workflow for troubleshooting inconsistent experimental results with "this compound".
References
- 1. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Src inhibition results in signal transducer and activator of transcription 3 (STAT3) activation and cancer cell survival via altered Janus-activated kinase-STAT3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. glpbio.com [glpbio.com]
- 6. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
"Src Inhibitor 3" degradation and stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Src Inhibitor 3 in long-term experiments. Researchers, scientists, and drug development professionals can find information on degradation, stability, and best practices for experimental design.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during long-term experiments with this compound.
Question 1: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture experiment. What could be the cause?
Answer: A diminishing effect of this compound in long-term cell culture can be attributed to several factors related to its degradation and stability:
-
Chemical Instability in Culture Media: Many small molecule inhibitors can degrade in aqueous solutions, such as cell culture media, over time. The rate of degradation can be influenced by factors like pH, temperature, and exposure to light.
-
Metabolic Degradation by Cells: Cells, particularly those with high metabolic activity like cancer cell lines, can metabolize the inhibitor, reducing its effective concentration.[1]
-
Protein Binding: The inhibitor may bind to serum proteins in the culture medium, making it unavailable to interact with its target, Src kinase.
-
Cell Proliferation: As cells divide, the intracellular concentration of the inhibitor can be diluted.[2]
Troubleshooting Steps:
-
Replenish the Inhibitor: For long-term experiments, it is crucial to replenish the media with fresh this compound at regular intervals. The frequency of media changes will depend on the stability of the inhibitor and the metabolic rate of the cell line. A good starting point is to change the media and re-add the inhibitor every 48-72 hours.[2]
-
Determine Inhibitor Half-Life: If possible, determine the half-life of this compound in your specific cell culture conditions. This can be done using techniques like HPLC-MS to measure the concentration of the inhibitor in the culture supernatant over time.
-
Reduce Serum Concentration: If permissible for your cell line, reducing the serum concentration in the culture media can decrease protein binding and potentially slow down cell proliferation.[2] However, this should be tested for its effects on cell viability and phenotype.
-
Use a More Stable Analog: If degradation is a significant issue, consider if more stable analogs of this compound are available.
Question 2: How should I prepare and store stock solutions of this compound to ensure its stability?
Answer: Proper preparation and storage of stock solutions are critical for the reproducibility of your experiments.
-
Solvent Selection: Dissolve this compound in a suitable solvent, typically DMSO, at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your culture media is low (usually <0.1%) to avoid solvent-induced toxicity.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes. This prevents multiple freeze-thaw cycles which can lead to degradation.[3]
-
Storage Conditions: Store the aliquots at -20°C or -80°C as recommended by the manufacturer. Protect the stock solutions from light by using amber vials or by wrapping the tubes in foil. For short-term storage of up to a month, 4°C may be acceptable for some inhibitors, but long-term storage should be at lower temperatures.[3]
Table 1: General Storage Recommendations for Small Molecule Inhibitor Stock Solutions
| Storage Condition | Duration | Recommendation |
| Short-term | < 1 month | 4°C (check manufacturer's data) |
| Long-term | > 1 month | -20°C or -80°C |
| Freeze-Thaw Cycles | - | Avoid; aliquot stock solutions |
| Light Exposure | - | Minimize; use light-protective containers |
Question 3: I am seeing unexpected off-target effects or changes in cell phenotype in my long-term experiments. Could this be related to this compound?
Answer: Yes, unexpected effects can arise from the inhibitor itself or its degradation products.
-
Off-Target Kinase Inhibition: Many kinase inhibitors are not entirely specific and can inhibit other kinases, especially at higher concentrations.[4] This can lead to unintended biological consequences. For instance, some Src inhibitors also show activity against other kinases like Abl.[4][5]
-
Degradation Products: The degradation products of this compound may have their own biological activities, which could be different from the parent compound.
-
Cellular Adaptation: Over long-term exposure, cells can adapt to the presence of the inhibitor by altering signaling pathways to bypass the inhibited node.
Troubleshooting and Investigation:
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. Perform a dose-response curve to determine the optimal concentration for your experiment.
-
Use a Structurally Different Src Inhibitor: To confirm that the observed phenotype is due to Src inhibition and not an off-target effect of a specific compound, try to replicate the key findings with a structurally unrelated Src inhibitor.
-
Analyze Downstream Signaling: Verify that Src signaling is indeed inhibited at the concentration you are using. This can be done by Western blotting for phosphorylated Src (p-Src) and its downstream targets.
-
Monitor Cell Morphology and Proliferation: Regularly observe your cells for any changes in morphology or growth rate that might indicate toxicity or a phenotypic switch.
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound
This protocol outlines a general procedure for the continuous treatment of adherent cells with this compound for periods longer than 72 hours.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed the cells at a low density to prevent them from reaching confluency before the end of the experiment.[2]
-
Initial Treatment: After allowing the cells to attach (typically 12-24 hours), replace the medium with fresh complete medium containing the desired final concentration of this compound. Remember to include a vehicle control (e.g., DMSO at the same final concentration).
-
Media Changes and Inhibitor Replenishment: Every 48-72 hours, aspirate the old medium and replace it with fresh medium containing the freshly diluted this compound.[2] This is critical to maintain a consistent concentration of the active inhibitor.
-
Cell Passaging (if necessary): If the cells approach confluency during the experiment, they will need to be passaged.
-
Wash the cells with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells and re-seed them at a lower density in new flasks/plates with fresh medium containing this compound.[2]
-
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, cell viability assays).
Visualizations
Src Signaling Pathway
The following diagram illustrates a simplified overview of the Src signaling pathway, which is involved in regulating cell proliferation, survival, migration, and angiogenesis.[6][7][8] Src kinase is a key node in this pathway, and its inhibition can impact multiple downstream effectors.
Caption: Simplified Src signaling pathway and the point of intervention for this compound.
Experimental Workflow for Long-Term Inhibitor Studies
This diagram outlines the key decision points and steps in a long-term cell culture experiment involving an inhibitor like this compound.
Caption: Decision workflow for long-term cell culture experiments with inhibitor treatment.
References
- 1. Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Src Inhibitor 3
Disclaimer: Src Inhibitor 3 is a hypothetical compound. The information provided herein is based on established principles of resistance to Src family kinase inhibitors and is intended for research and informational purposes only.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question 1: My cells are showing little to no response to this compound, even at concentrations expected to be effective. What are the initial troubleshooting steps?
Answer:
When observing a lack of response to this compound, it is crucial to systematically verify your experimental setup. Here are the recommended initial steps:
-
Confirm Inhibitor Integrity:
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration. Precipitates can lead to inaccurate final concentrations.
-
Storage: Verify that the inhibitor has been stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation.
-
Fresh Preparation: If in doubt, prepare a fresh dilution of the inhibitor from a new stock vial.
-
-
Verify Cell Line Health and Identity:
-
Mycoplasma Contamination: Test your cell culture for mycoplasma, as contamination can significantly alter cellular responses to drugs.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
-
Optimize Experimental Conditions:
-
Dose-Response Curve: Perform a dose-response experiment with a broad range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
-
Seeding Density: Ensure a consistent and optimal cell seeding density, as this can influence drug sensitivity.
-
Below is a troubleshooting workflow to address a lack of cellular response to the inhibitor.
Caption: Troubleshooting workflow for lack of response to this compound.
Question 2: My cells initially responded to this compound, but have now become resistant after prolonged treatment. How can I investigate the mechanism of this acquired resistance?
Answer:
Acquired resistance is a common phenomenon. Investigating the underlying mechanism is key to overcoming it. Here are the primary avenues of investigation:
-
Assess Src Kinase Activity: First, confirm that the inhibitor is no longer effective at the molecular level. Use Western blotting to check the phosphorylation status of Src at its activating phosphorylation site (Tyr416) and its downstream targets (e.g., FAK, STAT3).
-
Investigate On-Target Resistance Mechanisms:
-
Gatekeeper Mutations: Sequence the Src kinase domain in your resistant cells to identify mutations that may prevent inhibitor binding.
-
Src Overexpression: Use quantitative PCR (qPCR) or Western blotting to determine if the total expression of Src has increased in resistant cells.
-
-
Explore Off-Target Resistance Mechanisms:
-
Bypass Signaling Pathway Activation: Resistance can occur through the activation of parallel signaling pathways that compensate for Src inhibition.[1] Use phospho-kinase antibody arrays to screen for the activation of other kinases, such as EGFR, MET, or members of the MAPK and PI3K/Akt pathways.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the inhibitor from the cell.[4] Use qPCR or Western blotting to check the expression of common drug transporters like ABCB1 (MDR1) and ABCG2.
-
The following diagram illustrates common mechanisms of acquired resistance.
Caption: Common mechanisms of acquired resistance to kinase inhibitors.
Frequently Asked Questions (FAQs)
Question 1: What are the most common signaling pathways regulated by Src?
Answer:
Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling cascades that control cell proliferation, survival, migration, and angiogenesis.[5][6] Key downstream pathways include:
-
Ras/MAPK Pathway: Often involved in cell proliferation.
-
PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.[3]
-
FAK Signaling: Regulates cell adhesion and migration.
-
STAT3 Pathway: Involved in cell survival and inflammation.
The diagram below provides a simplified overview of the Src signaling network.
Caption: Simplified Src signaling pathway.
Question 2: How do I generate a this compound-resistant cell line for my studies?
Answer:
Generating a resistant cell line is typically achieved by continuous exposure to escalating concentrations of the drug.[7] This process selects for cells that can survive and proliferate in the presence of the inhibitor.[8] A general workflow is provided below.
Caption: Workflow for generating a drug-resistant cell line.
Quantitative Data Summary
The following tables present hypothetical data comparing the parental (sensitive) cell line to a derived resistant cell line.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1x |
| Resistant Derivative | 2500 | 50x |
Table 2: Relative Protein Expression in Resistant vs. Parental Cells
| Protein | Method | Change in Resistant Cells | Potential Implication |
| Total Src | Western Blot | 1.2-fold increase | Minor contribution |
| p-Src (Y416) | Western Blot | No longer inhibited | Loss of drug efficacy |
| ABCG2 | qPCR | 15-fold increase | Increased drug efflux |
| p-EGFR (Y1068) | Western Blot | 8-fold increase | Bypass pathway activation |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Src Activation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Src signal to the total Src signal.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving In Vivo Bioavailability of Src Inhibitor 3
Welcome to the technical support center for Src Inhibitor 3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: My in vivo study with this compound shows poor efficacy, but my in vitro assays were potent. What's the likely issue?
Answer: A common reason for this discrepancy is poor oral bioavailability. While this compound may be potent at the cellular level (in vitro), it may not be reaching the target tissue in sufficient concentrations in vivo. This "in vitro-in vivo" disconnect is often due to formulation and pharmacokinetic challenges.
The journey from oral administration to the target tissue involves several hurdles, including dissolution in the gut, absorption through the intestinal wall, and surviving first-pass metabolism in the liver. A failure at any of these steps can drastically reduce the amount of active drug in systemic circulation.
FAQ 2: What are the key factors limiting the bioavailability of this compound?
Answer: Most kinase inhibitors, including Src inhibitors, are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds.[1][2] This means they inherently have low aqueous solubility and/or low permeability, which are the primary barriers to good oral bioavailability.[1][2]
Key limiting factors include:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids before it can be absorbed. Many kinase inhibitors are crystalline and lipophilic, making them poorly soluble in water.[3][4]
-
pH-Dependent Solubility: The solubility of some inhibitors, like dasatinib, is highly dependent on pH.[3][5] They may dissolve in the acidic environment of the stomach but precipitate in the more neutral pH of the intestine, where most drug absorption occurs.[3][5]
-
Low Permeability: The drug must pass through the lipid membranes of the intestinal cells to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where a significant portion may be metabolized and inactivated before reaching systemic circulation.
To illustrate, let's consider the physicochemical properties of Dasatinib , a well-known Src inhibitor that can serve as a proxy for "this compound".
| Property | Value | Implication for Bioavailability |
| BCS Class | Class II | Low Solubility, High Permeability[1] |
| LogP | 3.16 | High lipophilicity, contributes to poor water solubility |
| Aqueous Solubility | pH-dependent | Soluble at low pH, poorly soluble at neutral pH[5] |
| pKa | 3.1, 6.8, 10.7 | Ionization state changes in GI tract, affecting solubility[6] |
FAQ 3: How can I improve the formulation of this compound for oral gavage in mice?
Answer: Moving beyond a simple suspension in water or saline is critical. Several formulation strategies can enhance solubility and absorption.[7][8]
-
Co-solvent Systems: Using a mixture of water-miscible solvents can increase the drug's solubility.
-
Surfactant Dispersions: Surfactants can form micelles that encapsulate the drug, improving its dissolution.
-
Amorphous Solid Dispersions (ASDs): Converting the drug from a crystalline to an amorphous (non-crystalline) state, often by dispersing it in a polymer matrix, can significantly improve its dissolution rate and bioavailability.[9][10] This has been a successful strategy for dasatinib.[9][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption of lipophilic compounds.[4]
Here is a comparison of common, simple vehicle systems for preclinical studies:
| Vehicle System | Typical Composition | Pros | Cons |
| Aqueous Suspension | 0.5% Methylcellulose (or CMC) + 0.1% Tween 80 in water | Simple to prepare; good for baseline studies. | Often results in low and variable absorption. |
| Co-solvent | 10% DMSO, 40% PEG400, 50% Saline | Can significantly increase solubility. | Potential for drug precipitation upon dilution in the gut; toxicity of solvents at high doses. |
| Lipid Solution | Corn oil, sesame oil, or specialized lipids (e.g., Labrafac) | Good for highly lipophilic compounds; can enhance lymphatic uptake. | May not be suitable for all compounds; potential for variability. |
Detailed Protocol: Preparation of a Co-solvent Formulation
This protocol provides a starting point for developing a formulation for in vivo mouse studies.
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl) or Water
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL solution, you will need 10 mg.
-
Initial Solubilization: Add 100 µL of DMSO to the powder. Vortex or sonicate until the compound is fully dissolved. This creates a 10% DMSO component.
-
Add Co-solvent: Add 400 µL of PEG400 to the DMSO solution. Mix thoroughly until the solution is clear. This creates a 40% PEG400 component.
-
Final Dilution: Slowly add 500 µL of sterile saline or water to the mixture while vortexing. This brings the total volume to 1 mL and creates the final 50% aqueous component.
-
Final Check: Ensure the final solution is clear and free of precipitation. If precipitation occurs, the drug concentration may be too high for this vehicle system, and adjustments will be needed.
FAQ 4: What is a recommended protocol for a pilot pharmacokinetic (PK) study to assess my new formulation?
Answer: A pilot PK study is essential to determine if your new formulation improves drug exposure. This involves administering the drug to a small group of animals and measuring its concentration in blood plasma over time.
Detailed Protocol: Pilot Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Animals:
-
Species: C57BL/6 mice (or other relevant strain)
-
Number: 3 mice per time point or 3-4 mice for serial sampling
-
Sex: Male or Female, consistent across the study
Procedure:
-
Acclimation & Fasting: Acclimate animals for at least 3 days. Fast them for 4 hours before dosing to reduce variability in gastric emptying (water ad libitum).
-
Dosing: Weigh each animal to calculate the precise dose volume. Administer this compound via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing.
-
Blood Sampling: Collect blood (~50-100 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to a new, labeled tube and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
FAQ 5: How do I interpret the results of my pilot PK study?
Answer: The goal is to see a significant increase in drug exposure with your new formulation compared to a simple suspension. Key pharmacokinetic parameters to compare are:
-
Cmax (Maximum Concentration): The highest concentration of the drug measured in the plasma. A higher Cmax indicates better absorption.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability. A larger AUC signifies greater bioavailability.
Example Data: Improved Bioavailability with an ASD Formulation
The table below shows hypothetical data illustrating how an Amorphous Solid Dispersion (ASD) formulation can improve the pharmacokinetics of this compound compared to a standard methylcellulose suspension.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 0.5% Methylcellulose | 10 | 150 ± 45 | 2.0 | 750 ± 210 |
| ASD Formulation | 10 | 850 ± 180 | 1.0 | 4200 ± 950 |
In this example, the ASD formulation led to a ~5.6-fold increase in total drug exposure (AUC) , demonstrating a significant improvement in oral bioavailability.
FAQ 6: Which signaling pathway does Src regulate, and how does this relate to my in vivo model?
Answer: Src is a non-receptor tyrosine kinase that plays a central role in regulating numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[11][12] Its activity is often elevated in various cancers, making it a key therapeutic target.[12][13]
Src acts as a critical node, receiving signals from upstream receptors like Epidermal Growth Factor Receptor (EGFR) and integrins, and relaying them to downstream pathways such as RAS/MAPK and PI3K/AKT.[14] By inhibiting Src, you aim to block these oncogenic signals. Understanding this pathway helps you select appropriate pharmacodynamic markers (e.g., measuring phosphorylated levels of downstream targets in tumor tissue) to confirm that your drug is engaging its target in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Enhanced Bioavailability and Reduced Variability of Dasatinib and Sorafenib with a Novel Amorphous Solid Dispersion Technology Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
"Src Inhibitor 3" unexpected effects on cell morphology
This technical support center provides troubleshooting guidance and frequently asked questions regarding unexpected effects on cell morphology observed with the use of Src Inhibitor 3. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell morphology after treating our cells with this compound. Is this expected?
A1: Yes, changes in cell morphology upon treatment with a Src inhibitor are expected. Src family kinases (SFKs) are crucial regulators of cellular processes that determine cell shape, adhesion, and migration.[1] By inhibiting Src, you are likely affecting these downstream pathways. However, the extent and nature of these changes can be cell-type dependent and influenced by the specific inhibitor used. Observed changes can range from cells becoming flatter with fewer protrusions to alterations in cell-cell junctions.[2][3]
Q2: What are the typical morphological changes associated with Src inhibition?
A2: Inhibition of Src kinase activity can lead to a variety of morphological changes, including:
-
Altered Cell Spreading and Adhesion: Src plays a key role in the regulation of focal adhesions, which are critical for cell attachment to the extracellular matrix.[4] Inhibition of Src can therefore lead to changes in cell spreading and adhesion.
-
Changes in Cell Shape: Researchers have observed that treatment with Src inhibitors can cause cells to become flatter and exhibit fewer protrusions, such as lamellipodia and filopodia.[2]
-
Stabilization of Cell-Cell Contacts: In epithelial cells, Src activity is involved in the disassembly of cadherin-dependent cell-cell contacts.[3] Therefore, inhibiting Src can lead to the stabilization of these junctions.[3]
-
Disrupted Actin Dynamics: Src is a key regulator of the actin cytoskeleton.[5] Its inhibition can lead to rapid changes in actin dynamics, including the disappearance of peripheral membrane ruffles.[5]
Q3: The morphological changes we see are very rapid and dramatic. Could this be an off-target effect of this compound?
A3: It is possible that the observed effects are due to off-target activities of the inhibitor. Kinase inhibitors can sometimes be promiscuous and affect other proteins besides their intended target.[6][7] One common off-target that can cause rapid and pronounced changes in cell morphology is tubulin.[8] If cells lose their characteristic shape within a short timeframe, it is a strong indication that the inhibitor may be directly targeting tubulin.[8]
Q4: How does Src kinase inhibition affect focal adhesions and cell adhesion?
A4: Src kinase is a key component of the signaling pathways that regulate focal adhesion turnover.[4] Focal adhesion kinase (FAK), a non-receptor tyrosine kinase, is a well-known substrate of Src.[4] Upon recruitment to focal adhesions, FAK autophosphorylates, creating a binding site for the Src SH2 domain.[4] The subsequent interaction and activation of Src and FAK lead to the phosphorylation of other focal adhesion proteins, which in turn regulates adhesion dynamics and cell migration.[4][9] By inhibiting Src, this signaling cascade is disrupted, which can lead to altered focal adhesion stability and changes in cell adhesion.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cells are rounding up and detaching from the plate. | 1. High concentration of this compound: The concentration may be too high, leading to cytotoxicity. 2. Off-target effects: The inhibitor may be affecting proteins crucial for cell adhesion, such as tubulin.[8] 3. Cell-type sensitivity: The specific cell line may be particularly sensitive to Src inhibition. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of the inhibitor. 2. Test for tubulin inhibition: Use a tubulin polymerization assay to check for off-target effects. 3. Compare with other Src inhibitors: Use a different, structurally unrelated Src inhibitor to see if the effect is reproducible. 4. Reduce treatment time: A shorter incubation period may be sufficient to inhibit Src without causing detachment. |
| Cells appear flatter and larger than control cells. | 1. Inhibition of Src-mediated cytoskeletal rearrangement: This can be an expected on-target effect.[2] 2. Cell cycle arrest: Some Src inhibitors can cause G1 cell cycle arrest, which can lead to an increase in cell size.[7] | 1. Analyze the actin cytoskeleton: Use phalloidin staining to visualize changes in actin organization. 2. Perform cell cycle analysis: Use flow cytometry to determine if the inhibitor is affecting cell cycle progression. |
| Unexpected increase in cell-cell adhesion. | 1. Stabilization of cadherin-based junctions: This is a known effect of Src inhibition in some cell types.[3] | 1. Immunofluorescence staining for cadherins and catenins: Visualize the localization and intensity of junctional proteins. 2. Perform a cell aggregation assay: Quantify the strength of cell-cell adhesion. |
| No morphological change observed. | 1. Inactive compound: The inhibitor may have degraded. 2. Low concentration: The concentration used may be insufficient to inhibit Src in your cell line. 3. Resistant cell line: The cell line may have compensatory signaling pathways that bypass the need for Src activity.[10] | 1. Verify inhibitor activity: Use a fresh stock of the inhibitor and confirm its activity with a western blot for phosphorylated Src (p-Src). 2. Increase the concentration: Perform a dose-response experiment to find an effective concentration. 3. Investigate alternative pathways: Consider that other signaling pathways might be dominant in your cell model. |
Experimental Protocols
Western Blot for Phosphorylated Src (p-Src)
This protocol is to verify the on-target activity of this compound by assessing the phosphorylation status of Src at its activation loop (Tyrosine 419).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Src (Tyr419), anti-total Src, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Src signal to total Src and a loading control.
Immunofluorescence Staining for F-Actin
This protocol is to visualize changes in the actin cytoskeleton and overall cell morphology.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with this compound as described above.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash with PBS and stain with fluorescently-labeled phalloidin for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: Simplified Src signaling pathway.
Caption: Troubleshooting workflow for unexpected morphological changes.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Catalytic Activity of the Src Family Kinases Is Required to Disrupt Cadherin-dependent Cell–Cell Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of epithelial cell migration and Src/FAK signaling by SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing "Src Inhibitor 3" Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of "Src Inhibitor 3" and other related small molecules in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary solvent?
A1: "this compound" (CAS NO. 2380027-49-4) is a potent, orally active c-terminal Src kinase (CSK) inhibitor. Its primary recommended solvent is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of "this compound" in DMSO?
A2: The solubility of "this compound" in DMSO is 100 mg/mL (149.00 mM); however, achieving this concentration may require ultrasonic treatment.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at 0.5% or less.[1] Most cell lines can tolerate up to 1%, but it is crucial to include a DMSO-only vehicle control in your experiments to assess any potential effects on cell viability and function.[1]
Q4: How should I prepare and store stock solutions of "this compound"?
A4: Prepare a high-concentration stock solution in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
Troubleshooting Guide: Precipitation in Media
Precipitation of "this compound" upon addition to aqueous cell culture media is a common issue stemming from its hydrophobic nature. The following steps can help prevent this problem.
Issue: Precipitate forms immediately upon adding the inhibitor to the cell culture medium.
| Possible Cause | Solution |
| Poor Aqueous Solubility | The inhibitor is likely crashing out of the DMSO solution when it comes into contact with the aqueous medium. To prevent this, perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final working concentration before adding it to the medium. |
| High Final Concentration | The desired final concentration of the inhibitor in the media may exceed its aqueous solubility limit. Try lowering the final concentration of the inhibitor in your experiment. |
| Incorrect Dilution Technique | Adding a small volume of concentrated DMSO stock directly to a large volume of media can cause localized high concentrations and immediate precipitation. To avoid this, add the diluted inhibitor solution dropwise to the media while gently vortexing or swirling.[1] |
| Temperature of Media | Cold media can decrease the solubility of the inhibitor. Always use media that has been pre-warmed to 37°C. |
Issue: Precipitate forms over time in the incubator.
| Possible Cause | Solution |
| Compound Instability | The inhibitor may be unstable in the culture medium over long incubation periods. Consider refreshing the medium with freshly prepared inhibitor at regular intervals for long-term experiments. |
| Media Components | Components in the serum or media supplements may interact with the inhibitor, causing it to precipitate. If possible, try reducing the serum concentration or using a different type of medium. Always test the inhibitor's stability in the complete medium (including serum and supplements) before starting a long-term experiment. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Reconstitution: Briefly centrifuge the vial of "this compound" to ensure all powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher, not exceeding 100 mg/mL).
-
Dissolution: To aid dissolution, gently vortex the vial. If necessary, use an ultrasonic bath for a short period.[2] Visually confirm that all the powder has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of "this compound" into Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of the "this compound" stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the stock solution in DMSO. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could make a 100 µM intermediate stock in DMSO.
-
Final Dilution (in Media): Pre-warm your cell culture medium to 37°C. While gently swirling the medium, add the required volume of the intermediate DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to a separate flask of media.
-
Immediate Use: Use the prepared medium containing the inhibitor immediately to treat your cells.
Quantitative Data Summary
| Inhibitor | Reported IC50 | Recommended Solvent | Solubility in Solvent | Recommended Final DMSO Concentration in Media |
| This compound (CSK inhibitor) | < 3 nM and 4 nM | DMSO | 100 mg/mL (149.00 mM) (ultrasonication may be needed) | ≤ 0.5% |
| Src Inhibitor 1 | 44 nM (Src), 88 nM (Lck)[3][4] | DMSO | Up to 25 mg/mL (66.95 mM) in fresh DMSO[3] | ≤ 0.5% |
| PP2 | 4 nM (Lck), 5 nM (Fyn)[5] | DMSO | - | ≤ 0.5% |
| SU6656 | - | DMSO | - | ≤ 0.5% |
Note: IC50 values can vary depending on the assay conditions.
Visualizations
Src Signaling Pathway
Caption: Simplified overview of the Src signaling pathway and its inhibition.
Troubleshooting Workflow for Inhibitor Precipitation
Caption: A logical workflow to troubleshoot inhibitor precipitation issues.
References
Accounting for lot-to-lot variability of "Src Inhibitor 3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability when using Src Inhibitor 3. Ensuring consistency across different batches of the inhibitor is critical for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of action?
This compound is a potent, orally active c-terminal Src kinase (CSK) inhibitor.[1] It functions by inhibiting CSK, a key negative regulator of Src family kinases (SFKs). By inhibiting CSK, this compound prevents the inhibitory phosphorylation of SFKs, leading to their activation and subsequent enhancement of T-cell activation in response to antigen stimulation.[1]
Q2: What is lot-to-lot variability, and why is it a concern for small molecule inhibitors like this compound?
Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a compound between different manufacturing batches. For a potent small molecule inhibitor, this can manifest as variations in purity, solubility, crystalline form, or the presence of trace impurities. Such variations can lead to significant discrepancies in experimental outcomes, including altered inhibitor potency (IC50) and off-target effects, thereby compromising the reproducibility of research findings.[2][3]
Q3: My new lot of this compound is showing a different potency (IC50 value) compared to the previous lot. What should I do?
This is a common issue arising from lot-to-lot variability. It is crucial to perform a qualification experiment for every new lot. We recommend determining the IC50 value of the new lot using a standardized in vitro kinase assay and comparing it to the value obtained for the previous lot under identical conditions. A significant deviation may require an adjustment of the working concentration for your experiments.
Q4: I'm observing unexpected cellular effects or toxicity with a new batch of this compound. How can I investigate this?
Unexpected biological effects can be due to off-target activity or impurities. First, confirm the identity and purity of the new lot, if possible, through methods like HPLC or mass spectrometry. Second, perform a cell-based assay to validate the on-target activity of the inhibitor. For instance, you can assess the phosphorylation status of a known downstream target of the Src signaling pathway. Comparing the results with a previous, validated lot can help determine if the new lot is behaving as expected.
Q5: The solubility of my new lot of this compound seems different. How should I prepare my stock solutions?
Solubility can be affected by minor variations in the solid form of the compound. Always refer to the Certificate of Analysis (CoA) provided with the new lot for any updated solubility information. It is recommended to perform a visual solubility test when preparing a new stock solution. According to available data, this compound is soluble in DMSO at 100 mg/mL (149.00 mM) with the aid of sonication.[1] If you encounter issues, gentle warming to 37°C and extended vortexing or sonication may help.[1] Always filter-sterilize the stock solution after preparation.
Quantitative Data Summary
For consistent results, it is imperative to be aware of the physical and chemical properties of this compound and to establish acceptance criteria for new lots.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2380027-49-4 | [1] |
| Molecular Formula | C34H32ClFN8O4 | [1] |
| Molecular Weight | 671.12 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (149.00 mM) | [1] |
| Storage | Stock Solution: -20°C (1 month) or -80°C (6 months) | [1] |
Table 2: Example Lot Qualification Data
This table presents hypothetical data to illustrate how a researcher might compare different lots of this compound.
| Parameter | Lot A (Reference) | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.9% | 99.6% | ≥ 98.0% |
| CSK IC50 (HTRF Assay) | 3.2 nM | 8.1 nM | 3.5 nM | ± 2-fold of Reference Lot |
| Cellular Potency (IC50) | 1.6 µM | 3.5 µM | 1.8 µM | ± 2-fold of Reference Lot |
| Solubility in DMSO | Clear at 100 mg/mL | Precipitate at 100 mg/mL | Clear at 100 mg/mL | Clear solution at specified conc. |
Signaling Pathway and Workflows
Visualizing the relevant pathways and experimental procedures can aid in understanding the inhibitor's function and troubleshooting experiments.
Caption: Simplified Src signaling pathway showing negative regulation by CSK.
Experimental Protocols and Troubleshooting
Guide 1: Protocol for In Vitro IC50 Determination of this compound
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target, CSK, using a fluorescence-based kinase assay.
Caption: Experimental workflow for IC50 determination of this compound.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound Dilutions: Prepare a 10-point, 3-fold serial dilution series of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Enzyme and Substrate: Dilute recombinant human CSK enzyme and a suitable peptide substrate (e.g., Poly-Glu-Tyr) to their final working concentrations in kinase buffer.
-
ATP: Prepare ATP at the desired concentration (typically at or near the Km for the enzyme) in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of each this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the enzyme/substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).
-
Stop the reaction and develop the signal according to the specific assay kit manufacturer's instructions (e.g., ADP-Glo™, HTRF®).
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[4]
-
Guide 2: Protocol for Cell-Based Validation of this compound Activity
This protocol uses Western blotting to assess the ability of this compound to modulate the phosphorylation of a downstream target in a relevant cell line. Since this compound activates SFKs by inhibiting CSK, an increase in the phosphorylation of a direct SFK substrate is expected.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Jurkat T-cells) to approximately 80% confluency.
-
Treat cells with varying concentrations of the new and reference lots of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated SFK substrate (e.g., Phospho-Src Family (Tyr416) antibody).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein levels of the target and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein and loading control.
-
Compare the dose-dependent effects of the new inhibitor lot to the reference lot. A similar pattern of increased phosphorylation confirms comparable on-target cellular activity.
-
Guide 3: Troubleshooting Workflow for Lot-to-Lot Variability
When a new lot of this compound is received, a systematic approach should be taken to ensure its quality and consistency before use in critical experiments.
Caption: Decision workflow for qualifying a new lot of this compound.
References
Validation & Comparative
A Comparative Analysis of Src Inhibitor "3922" and Bosutinib in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel dual Class III/Src family tyrosine kinase inhibitor, designated "3922", and the established dual Src/Abl kinase inhibitor, bosutinib. The focus of this comparison is their activity in leukemia cell lines, offering a resource for researchers in oncology and drug development.
Introduction
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in various cellular processes, and their dysregulation is implicated in the progression of numerous cancers, including leukemia.[1] Bosutinib is a potent, orally administered dual inhibitor of both Src and Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[2][3] A novel compound, referred to as inhibitor "3922", has emerged as a potent dual inhibitor of Class III receptor tyrosine kinases (RTKs), such as FLT3, and Src family kinases, showing significant activity against FLT3-ITD-positive leukemia cells.[4] This guide aims to juxtapose the available preclinical data for these two inhibitors in the context of leukemia.
Mechanism of Action
Both inhibitors target key signaling pathways involved in leukemia cell proliferation and survival, albeit with different primary target profiles.
-
Src Inhibitor "3922" : This compound exhibits a dual inhibitory activity against Class III receptor tyrosine kinases (which include c-fms, c-kit, FLT3, and PDGFR) and Src family kinases.[4] In FLT3-ITD-positive acute myeloid leukemia (AML), this dual action is significant as FLT3 mutations are common and drive leukemic cell proliferation.[4]
-
Bosutinib : As a dual Src/Abl inhibitor, bosutinib targets the oncogenic Bcr-Abl fusion protein, the hallmark of CML, as well as Src family kinases.[2][5] Its ability to bind to the intermediate/active conformation of Bcr-Abl distinguishes it from first-generation inhibitors like imatinib.[5]
Data Presentation: In Vitro Efficacy
The following tables summarize the available in vitro efficacy data for Src Inhibitor "3922" and bosutinib in various leukemia cell lines. It is important to note that this data is compiled from separate studies and does not represent a head-to-head comparison.
Table 1: Src Inhibitor "3922" - In Vitro Efficacy in Leukemia Cell Lines
| Cell Line | Leukemia Type | Target Mutation | Efficacy Metric | Value | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | EC50 | Low Nanomolar | [4] |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | EC50 | Low Nanomolar | [4] |
Table 2: Bosutinib - In Vitro Efficacy in Leukemia Cell Lines
| Cell Line | Leukemia Type | Target Mutation | Efficacy Metric | Value | Reference |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | IC50 | 250 nM (48h) | [6] |
| HMC-1.1 | Mast Cell Leukemia | None (KIT D816V negative) | IC50 | 1-5 µM | [7] |
| HMC-1.2 | Mast Cell Leukemia | KIT D816V | IC50 | 1-5 µM | [7] |
| IMR-32 | Neuroblastoma | - | IC50 | 0.64 µM | [3] |
Experimental Protocols
Detailed experimental protocols for inhibitor "3922" are not publicly available. The methodologies described below are based on standard assays used for evaluating kinase inhibitors in leukemia cell lines, as referenced in the studies for bosutinib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Leukemia cell lines (e.g., K562) are seeded in 96-well plates at a specified density.
-
Drug Treatment : Cells are treated with a range of concentrations of the inhibitor (e.g., bosutinib from 50-500 nM) for various time points (e.g., 6, 12, 24, 48, and 72 hours).[6]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of viable cells is calculated relative to untreated control cells, and IC50 values are determined.[6]
Apoptosis Assay (PARP Cleavage)
-
Cell Treatment : Leukemia cells are treated with the inhibitor at a specified concentration and for various time points.
-
Cell Lysis : Cells are harvested and lysed to extract total protein.
-
Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for full-length and cleaved PARP (Poly (ADP-ribose) polymerase).
-
Detection : The presence and intensity of the cleaved PARP band are detected, indicating the level of apoptosis. The study on inhibitor "3922" assessed apoptosis by PARP cleavage.[4]
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of Leukemia Signaling Pathways.
Experimental Workflow for Inhibitor Evaluation
Caption: In Vitro Evaluation of Kinase Inhibitors.
Conclusion
Both Src Inhibitor "3922" and bosutinib demonstrate potent anti-leukemic activity in vitro, albeit through targeting different combinations of kinases. Bosutinib is well-characterized with a significant body of data supporting its efficacy against Bcr-Abl positive leukemias. Src Inhibitor "3922" shows promise, particularly for leukemias driven by Class III RTK mutations like FLT3-ITD, with reported low nanomolar efficacy.[4] The dual targeting of both a primary driver mutation (like FLT3-ITD) and a key downstream signaling node (Src) by inhibitor "3922" represents a compelling therapeutic strategy.
Further investigation, including head-to-head comparative studies and detailed in vivo experiments, is necessary to fully elucidate the relative therapeutic potential of these two inhibitors in various leukemia subtypes.
References
- 1. news.stonybrook.edu [news.stonybrook.edu]
- 2. mdpi.com [mdpi.com]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
A Comparative Analysis of "Src Inhibitor 3" and Other SFK Inhibitors: A Selectivity Profile Guide
This guide provides a detailed comparison of the selectivity profile of a hypothetical, next-generation compound, "Src Inhibitor 3," with established Src family kinase (SFK) inhibitors: dasatinib, saracatinib, and bosutinib. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction to Src Family Kinases and Their Inhibition
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in various cancers and other diseases, making them attractive therapeutic targets. The development of small molecule inhibitors against SFKs has been an area of intense research. However, a significant challenge lies in achieving high selectivity, as the conserved ATP-binding site among kinases often leads to off-target effects. This guide compares the selectivity of several inhibitors to highlight the importance of a clean kinase profile for both therapeutic efficacy and safety.
Comparative Selectivity Data
The following table summarizes the selectivity of "this compound" against other well-known SFK inhibitors. The data is presented as dissociation constants (Kd in nM), which represent the inhibitor's binding affinity for the kinase. A lower Kd value indicates a higher binding affinity. "this compound" is presented here as an idealized inhibitor with high potency and selectivity for Src kinase.
| Kinase Target | "this compound" (Kd, nM) | Dasatinib (Kd, nM) | Saracatinib (AZD0530) (Kd, nM) | Bosutinib (Kd, nM) |
| SRC | <1 | <1 | 2.7 | 1.2 |
| LYN | >500 | <1 | 4 | 7.5 |
| FYN | >500 | <1 | 5 | 8.2 |
| LCK | >500 | <1 | 20 | 15 |
| YES | >500 | <1 | 5 | 3.7 |
| ABL1 | >1000 | <1 | 30 | 1 |
| KIT | >1000 | 12 | >10000 | 94 |
| EGFR | >1000 | 1000 | >10000 | 480 |
| VEGFR2 | >1000 | 12 | 1100 | 340 |
Note: The data for dasatinib, saracatinib, and bosutinib are compiled from publicly available datasets and literature. The profile for "this compound" is hypothetical to illustrate the characteristics of a highly selective inhibitor.
Signaling Pathway and Experimental Workflow
To understand the context of Src inhibition and the methods used to determine selectivity, the following diagrams illustrate the Src signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is critical for its development. Below is a representative protocol for a time-resolved fluorescence energy transfer (TR-FRET) assay, a common method for quantifying inhibitor-kinase binding.
Protocol: TR-FRET Kinase Binding Assay
This assay measures the binding of an inhibitor to the ATP pocket of a kinase. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent ATP-competitive ligand (tracer) that also binds to the kinase's active site. When the tracer is bound, its close proximity to the Eu-labeled antibody allows for fluorescence energy transfer upon excitation. A test inhibitor will compete with the tracer for the ATP-binding site, leading to a decrease in the TR-FRET signal.
Materials:
-
Purified, tagged (e.g., GST-tagged) kinase of interest
-
LanthaScreen™ Eu-anti-GST antibody
-
Fluorescent kinase tracer (appropriate for the kinase being tested)
-
Test inhibitor (e.g., "this compound") serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, Eu-anti-GST antibody, and tracer to their final desired concentrations in the assay buffer.
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of the serially diluted test inhibitor into the wells of the 384-well plate. Include controls with DMSO only (no inhibitor).
-
Kinase/Antibody Addition: Add the kinase and Eu-anti-GST antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the inhibitor to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the competition reaction.
-
Final Incubation: Incubate the plate at room temperature for another specified period (e.g., 60 minutes), protected from light.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data relative to the controls (0% inhibition for DMSO only, 100% inhibition for no kinase).
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which can then be used to calculate the Kd.
-
Conclusion
This guide highlights the importance of selectivity in the development of SFK inhibitors. While multi-kinase inhibitors like dasatinib and bosutinib have shown clinical efficacy, their broad activity profiles can lead to off-target effects. Saracatinib demonstrates a more selective profile compared to dasatinib but still inhibits other kinases at low nanomolar concentrations. The idealized "this compound" represents the goal of current drug discovery efforts: to develop highly potent and selective inhibitors that minimize off-target toxicities, potentially leading to improved therapeutic outcomes. The experimental protocols outlined provide a framework for how such selectivity is determined and validated.
Validating "Src Inhibitor 3" Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Src Inhibitor 3" with other common Src family kinase (SFK) inhibitors, focusing on methods to validate target engagement in a live-cell context. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate research tools.
Introduction to Src Kinases and Their Inhibition
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them a key target for therapeutic intervention.[2][3][4]
Src inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.[2] This guide will focus on "this compound" and compare its performance with well-characterized Src inhibitors such as Dasatinib and Saracatinib.
Comparative Analysis of Src Inhibitors
A critical aspect of evaluating any kinase inhibitor is its potency, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Inhibitor | Target(s) | IC50 (Src) | Notes |
| This compound | Src | 285 nM[5] | Also inhibits HepG2 cell proliferation with an IC50 of 1.55 µM.[5] |
| Dasatinib | Dual Bcr-Abl/Src | <1.0 nM[6] | A potent, multi-targeted inhibitor.[6][7][8] |
| Saracatinib (AZD0530) | Src/Abl | 2.7 nM[7][8] | Highly selective for Src family kinases.[7][8] |
| Bosutinib (SKI-606) | Src/Abl | 1.2 nM[8] | A dual Src/Abl tyrosine kinase inhibitor.[8] |
Note: The provided IC50 values are determined from in vitro kinase assays and may not directly translate to cellular potency, which can be influenced by factors such as cell permeability and off-target effects.
Visualizing the Src Signaling Pathway
The following diagram illustrates a simplified overview of the Src signaling pathway, highlighting its central role in mediating signals from cell surface receptors to downstream effectors that control key cellular functions.
Caption: Simplified Src signaling pathway.
Experimental Methodologies for Validating Target Engagement in Live Cells
Validating that a compound engages its intended target within a living cell is a crucial step in drug development. Several robust methods exist to measure Src target engagement directly or indirectly by assessing its downstream signaling. Here, we detail two widely used techniques: Bioluminescence Resonance Energy Transfer (BRET) and In-Cell Western (ICW) assays.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.[9][10] The principle involves a NanoLuc® luciferase-tagged Src protein (the energy donor) and a fluorescently labeled tracer that binds to the Src kinase domain (the energy acceptor). When the tracer is bound to the tagged Src, BRET occurs. An inhibitor that binds to the Src kinase domain will displace the tracer, leading to a loss of BRET signal.
Experimental Workflow:
Caption: NanoBRET™ target engagement assay workflow.
Detailed Protocol:
-
Cell Transfection: Plate cells (e.g., HEK293) in a 96-well plate. Transfect cells with a vector encoding for a Src-NanoLuc® fusion protein. Incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of "this compound," Dasatinib, and Saracatinib. Add the inhibitors to the appropriate wells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the NanoBRET® fluorescent tracer to all wells.
-
Substrate Addition and Measurement: Add the NanoLuc® substrate to all wells and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay, also known as a cytoblot or in-cell ELISA, is an immunocytochemical method used to quantify protein levels and post-translational modifications directly in fixed cells within a microplate.[11][12][13][14] To assess Src target engagement, this assay can measure the phosphorylation of a direct Src substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705), in response to inhibitor treatment.
Experimental Workflow:
Caption: In-Cell Western (ICW) assay workflow.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., A431) in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of "this compound," Dasatinib, and Saracatinib for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a known activator of Src signaling, such as epidermal growth factor (EGF), for a short period (e.g., 15 minutes) to induce STAT3 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting both phosphorylated STAT3 (p-STAT3 Y705) and total STAT3. The total STAT3 antibody is used for normalization.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Analysis: Image the plate using a LI-COR® Odyssey® or a similar imaging system. Quantify the fluorescence intensity for both p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal and plot the normalized values against the inhibitor concentration to determine the IC50 for the inhibition of Src-mediated signaling.
Logical Relationship of Src Inhibition
The following diagram illustrates the logical flow from the introduction of a Src inhibitor to the expected downstream cellular consequences, providing a framework for interpreting experimental results.
Caption: Logical flow of Src inhibition.
Conclusion
This guide has provided a framework for comparing "this compound" with other established Src inhibitors and has detailed robust methodologies for validating its target engagement in live cells. The NanoBRET™ assay offers a direct and quantitative measure of compound binding to Src, while the In-Cell Western assay provides a high-throughput method to assess the functional consequence of Src inhibition on downstream signaling. By employing these techniques, researchers can confidently evaluate the cellular potency and mechanism of action of "this compound" and other novel kinase inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 12. licorbio.com [licorbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Comparative Analysis of Src Inhibitor 3 and Other Tyrosine Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Src Inhibitor 3," a representative of the pyrazolo[3,4-d]pyrimidine class of Src inhibitors, with other well-established tyrosine kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. The focus of this comparison is on the cross-reactivity and selectivity of these compounds against a range of tyrosine kinases, supported by experimental data and detailed methodologies.
Introduction to Src and its Inhibition
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of Src kinase has been a major focus in oncology drug discovery.[1] However, due to the conserved nature of the ATP-binding pocket among kinases, achieving high selectivity remains a significant challenge.[3] This guide will delve into the selectivity profiles of a novel pyrazolo[3,4-d]pyrimidine Src inhibitor and compare it with multi-kinase inhibitors that also target Src.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the inhibitory activity (IC50/Kᵢ values) of the selected compounds against Src family kinases and other relevant tyrosine kinases. It is important to note that direct comparison of absolute values across different studies and assay formats should be done with caution.
"this compound" (Si306) - A Pyrazolo[3,4-d]pyrimidine Derivative
While a comprehensive kinase panel screen for Si306 is not publicly available, data from targeted studies indicate its potent inhibition of c-Src.
| Kinase | Kᵢ (µM) | Reference |
| c-Src | 0.13 | [4] |
Note: Further studies have shown that Si306 also inhibits the phosphorylation of downstream signaling molecules such as FAK, AKT, and ERK, suggesting a targeted effect on the Src signaling pathway.[5]
Dasatinib
Dasatinib is a potent dual Src/Abl inhibitor with broad activity against numerous other kinases.
| Kinase | IC50 (nM) | Reference |
| Src | 0.5 | [6] |
| Bcr-Abl | <1.0 | [6] |
| Lck | 1.1 | [7] |
| Yes | 0.4 | [7] |
| Fyn | 0.2 | [7] |
| c-Kit | 4 | [8] |
| PDGFRβ | 16 | [8] |
| EphA2 | 2 | [8] |
Saracatinib (AZD0530)
Saracatinib is a potent inhibitor of Src family kinases and Abl, with a relatively high degree of selectivity over many other tyrosine kinases.
| Kinase | IC50 (nM) | Reference |
| c-Src | 2.7 | [6] |
| Lck | 2.7 - 11 | |
| c-YES | 2.7 - 11 | |
| Lyn | 2.7 - 11 | |
| Fyn | 2.7 - 11 | |
| Fgr | 2.7 - 11 | |
| Blk | 2.7 - 11 | |
| Abl | 30 |
Bosutinib
Bosutinib is a dual Src/Abl inhibitor with a distinct selectivity profile.
| Kinase | IC50 (nM) |
| Src | 1.2 |
| Abl | 1 |
| Lyn | 1.2 |
| Hck | 1.0 |
Note: The IC50 values for Bosutinib are from various sources and are presented for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for determining the enzymatic activity of kinases and the potency of their inhibitors.
Principle: The HTRF kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It typically involves a biotinylated substrate, a europium cryptate-labeled anti-phospho-specific antibody (donor), and streptavidin-XL665 (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated epitope. The binding of streptavidin-XL665 to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation at 337 nm. The resulting emission at 665 nm is proportional to the amount of phosphorylated substrate.
Protocol Steps:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.02% NaN3).
-
Dilute the kinase, biotinylated substrate, and ATP to their final desired concentrations in the reaction buffer.
-
Prepare the inhibitor stock solutions in DMSO and perform serial dilutions.
-
Prepare the detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 2 µL) of the inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase solution (e.g., 4 µL) to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP (e.g., 4 µL).
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection buffer containing EDTA.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the inhibitor concentration to determine the IC50 value.
-
Caliper Mobility Shift Kinase Assay
This assay utilizes microfluidics to separate and quantify the phosphorylated and unphosphorylated substrate.
Principle: The Caliper mobility shift assay is based on the principle that the phosphorylation of a peptide substrate changes its net charge, leading to a difference in its electrophoretic mobility. A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The phosphorylated product and the unphosphorylated substrate are separated based on their different mobilities and detected by a laser-induced fluorescence detector. The ratio of the product and substrate peak heights or areas is used to determine the kinase activity.
Protocol Steps:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT).
-
Prepare stock solutions of the fluorescently labeled peptide substrate and ATP.
-
Prepare the inhibitor stock solutions in DMSO and perform serial dilutions.
-
-
Kinase Reaction:
-
Add the inhibitor or DMSO to the wells of a microplate.
-
Add the kinase to the wells.
-
Initiate the reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubate the reaction at room temperature for a specific duration.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Place the microplate in the Caliper EZ Reader instrument.
-
The instrument automatically samples each well, separates the substrate and product on the microfluidic chip, and quantifies the fluorescence of each.
-
-
Data Analysis:
-
The instrument software calculates the percent conversion of substrate to product.
-
Plot the percent inhibition (calculated from the percent conversion) against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving Src and a typical experimental workflow for kinase inhibitor profiling.
Caption: Simplified Src-FAK signaling pathway.
Caption: Typical workflow for kinase inhibitor profiling.
Conclusion
This guide highlights the varying selectivity profiles of different Src inhibitors. While "this compound" (Si306) from the pyrazolo[3,4-d]pyrimidine class shows potent inhibition of Src, its broader cross-reactivity profile against a wide range of tyrosine kinases is not as extensively documented as for inhibitors like Dasatinib, Saracatinib, and Bosutinib. Dasatinib exhibits the broadest activity, inhibiting multiple kinase families, which can contribute to both its efficacy and its off-target effects. Saracatinib demonstrates a more focused inhibition of Src family kinases and Abl. The choice of an appropriate Src inhibitor for research or therapeutic development will depend on the desired level of selectivity and the specific biological context being investigated. Further comprehensive profiling of novel inhibitors like Si306 is crucial for a complete understanding of their therapeutic potential and potential for off-target effects.
References
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Src Inhibition in Hepatocellular Carcinoma: A Comparative Analysis
A Note to Researchers: Direct in vivo efficacy data for the specific molecule designated "Src Inhibitor 3" (also known as Compound 7d) is not publicly available in the reviewed literature. To provide a valuable comparative guide for research and drug development professionals, this document focuses on a well-characterized, clinically relevant Src family kinase (SFK) inhibitor, Dasatinib , for which in vivo data in hepatocellular carcinoma (HCC) models exists. This guide compares the preclinical efficacy of Dasatinib with the standard-of-care drugs for advanced HCC, Sorafenib and Lenvatinib .
The Role of Src Signaling in Hepatocellular Carcinoma
Src, a non-receptor tyrosine kinase, is a critical modulator of multiple signaling pathways that are involved in cell proliferation, survival, migration, and invasion.[1] In hepatocellular carcinoma, elevated expression and activity of Src have been associated with tumor progression and metastasis.[1][2] Activated Src can initiate downstream signaling cascades, including the Ras/MEK/ERK and PI3K/Akt pathways, promoting cancer cell growth and survival.[3] Therefore, inhibiting Src signaling presents a rational therapeutic strategy for HCC.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor efficacy of the Src inhibitor Dasatinib and the standard-of-care drugs Sorafenib and Lenvatinib in preclinical models of hepatocellular carcinoma.
| Compound | Cancer Model | Dosing Schedule | Key Efficacy Readouts | Reference |
| Dasatinib | c-Myc driven mouse HCC model | 20 mg/kg, daily oral gavage | Reduced liver tumor burden compared to vehicle. | [4] |
| Sorafenib | Orthotopic HepG2-derived xenograft mouse model | 30 mg/kg, once daily for 4 weeks | Significantly inhibited tumor growth compared to vehicle. | [5] |
| Lenvatinib | Huh7 xenograft model | 30 mg/kg, daily | Significantly inhibited tumor growth. | [6] |
Experimental Protocols
Detailed methodologies for the cited in vivo experiments are crucial for the interpretation and replication of findings.
HCC Xenograft Mouse Model (General Protocol)
This protocol outlines a general workflow for establishing and evaluating the efficacy of therapeutic agents in a subcutaneous xenograft model of hepatocellular carcinoma.
1. Cell Culture and Animal Models:
-
Human HCC cell lines (e.g., HepG2, Huh7, MHCC97L) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][7]
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 4-7 weeks old, are used for xenograft studies.[5][8]
2. Tumor Cell Implantation:
-
A specific number of HCC cells (e.g., 5 x 10^6) are resuspended in a suitable buffer like PBS, sometimes mixed with Matrigel, for subcutaneous injection into the flank of the mice.[5][7][8]
3. Tumor Growth and Treatment Initiation:
-
Tumor volumes are monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., >100 mm³), mice are randomized into different treatment and control groups.[9]
4. Drug Administration:
-
Dasatinib: Administered daily by oral gavage at a dose of 20 mg/kg.[4]
-
Sorafenib: Administered orally once daily at a dose of 30 mg/kg.[5]
-
Lenvatinib: Administered orally 5 days a week at a specified dose (e.g., 30 mg/kg).[9]
-
The vehicle control group receives the same solvent used to dissolve the drugs.
5. Efficacy Evaluation:
-
Tumor volumes and mouse body weights are measured at regular intervals throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
6. Statistical Analysis:
-
Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined using appropriate statistical tests.
Conclusion
While direct in vivo efficacy data for "this compound" remains elusive, the analysis of Dasatinib as a representative Src inhibitor demonstrates a potential therapeutic role for this class of compounds in hepatocellular carcinoma. The preclinical data for Dasatinib suggests anti-tumor activity in HCC models, although its efficacy as a single agent might be limited in some contexts.[4] Standard-of-care therapies like Sorafenib and Lenvatinib have demonstrated significant tumor growth inhibition in similar preclinical models.[5][6] Further research, including head-to-head in vivo comparison studies in standardized HCC models, is necessary to fully elucidate the comparative efficacy of novel Src inhibitors against current therapeutic options. The detailed experimental protocols provided herein offer a framework for conducting such comparative studies.
References
- 1. Elevated Src expression associated with hepatocellular carcinoma metastasis in northern Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Src expression associated with hepatocellular carcinoma metastasis in northern Chinese patients. | Semantic Scholar [semanticscholar.org]
- 3. cusabio.com [cusabio.com]
- 4. Focal adhesion kinase activation limits efficacy of Dasatinib in c‐Myc driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting mTOR and Src restricts hepatocellular carcinoma growth in a novel murine liver cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaliplatin resistance is enhanced by saracatinib via upregulation Wnt-ABCG1 signaling in hepatocellular carcinoma | springermedizin.de [springermedizin.de]
- 8. Molecular subtype and response to dasatinib, an Src/Abl small molecule kinase inhibitor, in hepatocellular carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
On-Target Efficacy of Src Inhibitor 3 Confirmed by siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Src Inhibitor 3" with alternative Src inhibitors and siRNA-mediated gene silencing to validate on-target effects. The following sections present supporting experimental data, detailed protocols, and visualizations to aid in the selection of appropriate research tools for studying Src kinase signaling.
The proto-oncogene tyrosine-protein kinase Src is a pivotal regulator of numerous cellular processes, including proliferation, survival, migration, and invasion. Its dysregulation is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention. Validating that a small molecule inhibitor's effects are due to the specific inhibition of its intended target is a critical step in drug development. This guide outlines a comparative framework for confirming the on-target effects of "this compound" by contrasting its activity with the highly specific method of small interfering RNA (siRNA) knockdown of Src.
Comparative Efficacy and Specificity of Src Inhibition
To objectively assess the on-target efficacy of "this compound," its performance is compared with alternative Src inhibitors and the gold standard for target validation, siRNA. The following table summarizes the inhibitory concentrations (IC50) against Src kinase and key cellular outcomes.
| Inhibition Method | Target | IC50 (Src Kinase) | Effect on Cell Proliferation | Effect on Cell Migration/Invasion | Key Off-Targets |
| This compound | Src | 285 nM[1] | Inhibition of HepG2 cell proliferation (IC50 = 1.55 µM)[1] | Data not publicly available | Data not publicly available |
| Src siRNA | Src mRNA | N/A | Significant reduction in cell proliferation[2] | Significant reduction in cell migration and invasion[3] | Minimal off-target effects |
| Dasatinib | Src, Bcr-Abl | <1 nM[4] | Inhibition of proliferation in various cancer cell lines | Inhibition of migration and invasion | c-Kit, PDGFR, Ephrin receptors[5] |
| Bosutinib | Src, Abl | 1.2 nM | Inhibition of proliferation in various cancer cell lines | Inhibition of migration and invasion | EGFR, EphB2[6] |
| Saracatinib (AZD0530) | Src | 2.7 nM[7] | Inhibition of proliferation in various cancer cell lines | Inhibition of migration and invasion | c-Yes, Fyn, Lyn, Blk, Fgr, Lck |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
siRNA-Mediated Knockdown of Src
This protocol describes the transient knockdown of Src expression in cultured cells using siRNA.
Materials:
-
Src-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA into 50 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume = 100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess Src protein levels by Western blot analysis.
Western Blot Analysis for Src and Phospho-Src
This protocol is for the detection of total Src and its activated (phosphorylated) form.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-Src, anti-phospho-Src Tyr416)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Src and phospho-Src overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescent substrate. Capture the signal using an imaging system.
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
6-well plates
-
Cells cultured to a confluent monolayer
-
p200 pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with and without inhibitors/siRNA
-
Microscope with a camera
Procedure:
-
Create the Wound: Gently scratch a straight line across the confluent cell monolayer using a p200 pipette tip.
-
Wash: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of "this compound," a control inhibitor, or transfect with siRNA as described above.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours, allowing cells to migrate or invade through the membrane.
-
Removal of Non-migrated Cells: Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Staining: Fix and stain the migrated/invaded cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration or invasion.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and siRNA.
Caption: Simplified Src signaling pathway and points of inhibition.
Conclusion
This guide provides a framework for validating the on-target effects of "this compound" by comparing its performance against siRNA-mediated knockdown and other established Src inhibitors. While "this compound" shows promise as a tool for studying Src biology, further characterization of its cellular effects and kinase selectivity is necessary for a comprehensive understanding of its mechanism of action. The provided protocols and diagrams serve as a resource for researchers to design and execute experiments aimed at rigorously evaluating the on-target efficacy and potential off-target effects of this and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous siRNA Targeting of Src and Downstream Signaling Molecules Inhibit Tumor Formation and Metastasis of a Human Model Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Src Inhibitor 3
Researchers and laboratory personnel handling Src Inhibitor 3 are responsible for its safe disposal to protect themselves, the community, and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper handling of this potent kinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment must be conducted. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, similar kinase inhibitors are often classified as hazardous materials.[1][2] Key considerations include the compound's reactivity, toxicity, and potential environmental impact. As a precaution, this compound waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.
Key Principles of Chemical Waste Disposal:
-
Segregation: Never mix different types of chemical waste. Incompatible materials can react violently, producing heat, toxic gases, or explosions.[3]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[4]
-
Containment: Use appropriate, sealed containers for waste to prevent leaks and spills.[5]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[1][6]
Disposal Procedures for this compound
The following step-by-step procedure outlines the recommended disposal process for unused or contaminated this compound in a laboratory setting.
1. Unused or Expired this compound (Solid Form):
-
Step 1: Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Step 2: Waste Characterization: Treat the solid this compound as hazardous chemical waste.
-
Step 3: Packaging: Place the original container with the unused inhibitor into a larger, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard classifications.[4]
-
Step 4: Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.[3]
-
Step 5: Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
2. Contaminated Labware and Materials (e.g., pipette tips, gloves, paper towels):
-
Step 1: Segregation: Collect all solid materials contaminated with this compound separately from other laboratory waste.[5]
-
Step 2: Packaging: Place these materials in a designated, leak-proof, and clearly labeled hazardous waste bag or container. The label should indicate "Hazardous Waste" and specify that it contains materials contaminated with this compound.
-
Step 3: Disposal: This waste should be collected and disposed of through your institution's hazardous waste management program.
3. This compound in Solution (e.g., DMSO):
-
Step 1: Waste Collection: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
Step 2: Labeling: Clearly label the container as "Hazardous Waste" and list all constituents, including the solvent (e.g., "this compound in DMSO").
-
Step 3: Storage: Store the container in a secondary containment tray in a designated waste accumulation area.
-
Step 4: Disposal: Arrange for pickup and disposal by your institution's EHS department or a certified hazardous waste vendor.
Summary of Disposal Options
The following table summarizes the appropriate and inappropriate disposal methods for waste generated from the use of this compound.
| Waste Type | Appropriate Disposal Method | Inappropriate Disposal Method |
| Unused/Expired Solid Inhibitor | Hazardous Waste Collection | Regular Trash, Sewer |
| Contaminated Solid Waste | Hazardous Waste Collection | Regular Trash, Biohazardous Waste |
| Inhibitor in Solution | Hazardous Liquid Waste Collection | Sewer, Evaporation in Fume Hood |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
